CD2314
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-(5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-yl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2S/c1-22(2)7-8-23(3,4)19-11-16-9-15(6-5-14(16)10-18(19)22)20-12-17(13-26-20)21(24)25/h5-6,9-13H,7-8H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUSABQSUCBGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C4=CC(=CS4)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of CD2314
Introduction
This compound is a synthetic retinoid characterized by its potent and selective agonism for the Retinoic Acid Receptor beta (RARβ), a key member of the nuclear receptor superfamily. This guide provides a detailed technical overview of the mechanism of action of this compound, encompassing its molecular interactions, downstream signaling cascades, and resultant cellular effects. The information presented herein is curated for professionals engaged in the fields of drug discovery and development.
Molecular Profile and Binding Affinity
This compound demonstrates a high degree of selectivity for RARβ, with significantly lower affinity for the other RAR isotypes, namely RARα and RARγ. This isotype selectivity is a critical attribute, as it can potentially lead to a more targeted therapeutic effect with a reduced side-effect profile. The binding affinity and potency of this compound have been quantitatively determined, establishing its efficacy as a RARβ agonist.
Data Presentation: Quantitative Analysis of this compound Binding and Potency
A summary of the binding affinity and in vitro potency of this compound is presented in the table below for ease of comparison.
| Parameter | Value | Cell Line/System |
| Kd for RARβ | 145 nM | Not Applicable |
| Kd for RARα | >3760 nM | Not Applicable |
| Binding at RARγ | No binding detected | Not Applicable |
| IC50 (HNSCC 22B cells) | 3.0 µM | Human Head and Neck Squamous Cell Carcinoma |
| IC50 (HNSCC 183A cells) | 5.7 µM | Human Head and Neck Squamous Cell Carcinoma |
| IC50 (HNSCC 22A cells) | 8.0 µM | Human Head and Neck Squamous Cell Carcinoma |
Core Mechanism of Action: RARβ-Mediated Transcriptional Regulation
The fundamental mechanism of action of this compound is initiated by its binding to and activation of RARβ. This ligand-receptor interaction induces a conformational change in RARβ, promoting its heterodimerization with the Retinoid X Receptor (RXR). The activated RARβ/RXR heterodimer subsequently translocates to the nucleus, where it binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) situated in the promoter regions of target genes. This binding event serves as a scaffold for the recruitment of a complex of co-activator proteins and the basal transcriptional machinery. The assembly of this complex at the promoter leads to the modulation of target gene transcription, which can manifest as either gene activation or repression, thereby influencing a diverse array of cellular functions.[1]
Downstream Cellular Consequences
The this compound-induced alterations in gene expression culminate in a range of downstream cellular effects, with significant impacts on cell proliferation, invasion, and apoptosis.
Inhibition of Pancreatic Cancer Cell Proliferation and Invasion
A pivotal and extensively studied consequence of this compound action is the suppression of pancreatic cancer cell proliferation and invasion. This effect is primarily mediated by the transcriptional repression of Myosin Light Chain 2 (MLC-2). MLC-2 is an integral regulatory subunit of the actomyosin (B1167339) contractile apparatus, and its phosphorylation is a prerequisite for cancer cell contractility, migration, and invasion.[2] Through the activation of RARβ, this compound orchestrates the downregulation of MLC-2 gene expression, which in turn leads to a reduction in cytoskeletal stiffness, diminished traction force generation, and a compromised ability of cancer cells to penetrate the basement membrane.[2][3]
Modulation of the Cell Cycle
Retinoids are well-established regulators of the cell cycle, frequently inducing cell cycle arrest at the G1/S or G2/M transition points. This regulation is typically accomplished through the modulation of the expression and activity of critical cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs). Although comprehensive transcriptomic and proteomic analyses of this compound's effects are not yet widely available, its demonstrated anti-proliferative activity in various cancer cell lines strongly implies an influence on cell cycle progression.
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, represents another significant anti-neoplastic mechanism of retinoids. This can be triggered through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. Retinoids have been shown to alter the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2). It is therefore highly probable that the observed decrease in cancer cell viability following this compound treatment is, at least in part, attributable to the induction of apoptosis.
Experimental Protocols
This section outlines the generalized methodologies for the key experiments referenced in this guide. It is important to note that these protocols may necessitate optimization for specific experimental contexts.
RARβ Binding Assay (Radioligand Competition Assay)
-
Preparation of Nuclear Extracts: Isolate nuclei from a cell line engineered to overexpress RARβ. Subsequently, prepare nuclear extracts enriched with the receptor.
-
Competitive Incubation: In a suitable format (e.g., 96-well plate), incubate the nuclear extracts with a fixed concentration of a radiolabeled RARβ ligand (e.g., [3H]-all-trans-retinoic acid) in the presence of serially diluted, unlabeled this compound.
-
Separation of Bound and Free Ligand: Employ a method such as rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound fraction.
-
Quantification of Bound Ligand: Measure the radioactivity retained on the filters, which corresponds to the amount of bound radioligand, using a scintillation counter.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of specifically bound radioligand as a function of the this compound concentration. From this curve, determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The equilibrium dissociation constant (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with a cross-linking agent, typically formaldehyde (B43269), to covalently link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and fragment the chromatin into smaller, manageable sizes using either sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a highly specific antibody against RARβ.
-
Immune Complex Capture: Utilize protein A/G-conjugated beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by incubation at an elevated temperature.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to determine the enrichment of specific DNA sequences (e.g., the RARE within the MLC-2 promoter) or by next-generation sequencing (ChIP-seq) for a genome-wide assessment of RARβ binding sites.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells that have been treated with either this compound or a vehicle control.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Assemble a qPCR reaction containing the synthesized cDNA, primers specific for the gene of interest (e.g., MLC-2) and a reference (housekeeping) gene, and a fluorescent detection chemistry (e.g., SYBR Green or a TaqMan probe).
-
Amplification and Real-Time Detection: Carry out the PCR amplification in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene in each sample. Normalize the Ct value of the target gene to that of the reference gene (ΔCt). Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Utilize a Boyden chamber apparatus, which consists of an insert with a porous membrane coated with a basement membrane matrix (e.g., Matrigel), placed into a well of a companion plate.
-
Cell Seeding: Seed cancer cells into the upper chamber of the insert in a serum-free medium. Add a chemoattractant, such as a serum-containing medium, to the lower chamber.
-
Treatment: Add this compound or a vehicle control to the medium in the upper chamber.
-
Incubation: Incubate the chambers for a sufficient period to allow for cell invasion through the matrix and the porous membrane.
-
Cell Staining and Quantification: Following incubation, remove the non-invading cells from the top surface of the membrane. Fix and stain the cells that have invaded to the lower surface of the membrane. Quantify the number of stained cells by microscopy.
-
Data Analysis: Compare the number of invading cells in the this compound-treated group to that of the control group to determine the effect of the compound on cell invasion.
Conclusion
This compound is a selective and potent RARβ agonist that exerts its biological effects primarily through the modulation of gene expression. Its well-characterized ability to downregulate MLC-2 in pancreatic cancer cells provides a clear mechanistic link to its anti-invasive and anti-proliferative properties. Future investigations employing global transcriptomic and proteomic approaches will undoubtedly provide a more holistic understanding of the intricate molecular network regulated by this compound and may unveil novel therapeutic avenues. The experimental methodologies detailed in this guide provide a robust framework for researchers to further explore the multifaceted biological activities of this promising therapeutic agent.
References
CD2314: A Deep Dive into RARβ Agonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Retinoic Acid Receptor Beta (RARβ) agonist, CD2314. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways to facilitate a deeper understanding of its selectivity and mechanism of action.
Quantitative Selectivity Profile of this compound
This compound demonstrates a significant selective affinity for the Retinoic Acid Receptor β (RARβ) subtype over RARα and RARγ. This selectivity is crucial for targeted therapeutic applications, minimizing off-target effects. The following table summarizes the binding affinities of this compound for the different RAR subtypes.
| Compound | Receptor Subtype | Binding Affinity (Kd, nM) |
| This compound | RARα | >3760[1] |
| RARβ | 145[1] | |
| RARγ | No binding detected[1] | |
| RARβ (in S91 melanoma cells) | 195[2] |
Experimental Protocols
The determination of RAR agonist selectivity involves two primary types of assays: competitive binding assays to measure binding affinity (Kd) and transactivation assays to measure functional potency (EC50).
Competitive Radioligand Binding Assay for RARs
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the RARs.
Objective: To determine the equilibrium dissociation constant (Kd) of an unlabeled test compound for RARα, RARβ, and RARγ.
Materials:
-
Nuclear extracts from cells individually expressing human RARα, RARβ, or RARγ.
-
Radiolabeled ligand (e.g., [3H]all-trans-retinoic acid).
-
Unlabeled test compound (this compound).
-
Wash buffers and scintillation cocktail.
Procedure:
-
Preparation of Nuclear Extracts: Transfect suitable host cells (e.g., COS-7) with expression vectors for individual human RAR subtypes. After incubation, harvest the cells and prepare nuclear extracts.
-
Binding Reaction: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound (this compound) and a constant amount of nuclear extract for each RAR subtype.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Kd is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Transactivation Assay for RARs
This cell-based assay measures the ability of a compound to activate a reporter gene under the control of a retinoic acid response element (RARE).
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating transcription through RARα, RARβ, and RARγ.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T).
-
Expression vectors for human RARα, RARβ, and RARγ.
-
A reporter plasmid containing a luciferase gene downstream of a RARE-containing promoter.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compound (this compound).
-
Luciferase assay reagents.
Procedure:
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with an expression vector for one of the RAR subtypes, the RARE-luciferase reporter plasmid, and the control plasmid.
-
Compound Treatment: After an incubation period to allow for receptor expression, treat the cells with varying concentrations of the test compound (this compound).
-
Cell Lysis: After a defined treatment period (typically 24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysates using a luminometer. Subsequently, measure the activity of the control reporter (Renilla luciferase).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 value.
Visualizations
Retinoic Acid Signaling Pathway
The following diagram illustrates the canonical signaling pathway of retinoic acid, which is mediated by RARs and Retinoid X Receptors (RXRs).
Caption: Canonical Retinoic Acid Signaling Pathway.
Experimental Workflow for RAR Agonist Selectivity
The diagram below outlines the key steps in determining the selectivity of an RAR agonist like this compound.
Caption: Experimental workflow for assessing RAR agonist selectivity.
References
The CD2314 Signaling Pathway: A Technical Guide to RARβ Activation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD2314 is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that plays a critical role in cell growth, differentiation, and apoptosis. The "this compound signaling pathway" is, therefore, the intracellular cascade initiated by the binding of this compound to RARβ, leading to the regulation of specific target genes. This technical guide provides an in-depth exploration of this pathway, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the core mechanisms through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development investigating the therapeutic potential of RARβ activation.
The Core Signaling Pathway: From Ligand Binding to Gene Transcription
The signaling cascade initiated by this compound is a canonical example of nuclear receptor activation. Upon entering the cell, this compound binds to the Ligand-Binding Domain (LBD) of RARβ, which is typically located in the cytoplasm or nucleus. This binding event induces a conformational change in the RARβ protein, leading to a series of molecular interactions that culminate in the modulation of gene expression.
The key steps are as follows:
-
Ligand Binding: this compound, a selective RARβ agonist, binds to the receptor. This interaction is highly specific, with this compound exhibiting a significantly higher affinity for RARβ compared to other RAR isotypes (RARα and RARγ).
-
Heterodimerization: Ligand-bound RARβ forms a heterodimer with a Retinoid X Receptor (RXR). This RARβ/RXR complex is the functional unit that recognizes and binds to specific DNA sequences.
-
DNA Binding: The RARβ/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific recognition sites on the DNA known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
Co-regulator Recruitment: In the absence of a ligand, the RARβ/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. The binding of this compound induces a conformational change that leads to the dissociation of these co-repressors and the recruitment of co-activator proteins, such as histone acetyltransferases.
-
Transcriptional Activation: The recruited co-activator complex modifies the chromatin structure, making it more accessible to the transcriptional machinery. This leads to the initiation of transcription of RARβ target genes, ultimately resulting in the synthesis of new proteins that mediate the biological effects of this compound.
A number of downstream target genes of RARβ have been identified, including those involved in tumor suppression and cell cycle regulation. For instance, RARβ activation has been shown to downregulate the expression of Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin (B1167339) contractility, thereby impacting cellular mechanics and invasion in cancer cells.
Quantitative Data
The following tables summarize key quantitative parameters associated with this compound and its effects on various cell lines.
Table 1: Binding Affinity of this compound for Retinoic Acid Receptors
| Receptor Isotype | Dissociation Constant (Kd) (nM) | Selectivity (fold) vs. RARβ | Reference |
| RARβ | 145 | - | [1] |
| RARα | >3760 | >25 | [1] |
| RARγ | No binding detected | - | [2] |
Table 2: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | 8.0 | [1] |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | 3.0 | [1] |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | 5.7 | [1] |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | 1 (concentration used for effect) | [3] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 1 (concentration used for effect) | [4] |
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to investigate the this compound/RARβ signaling pathway.
Cell Culture and Treatment
-
Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines Suit-2 and MIA PaCa-2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
This compound Treatment: For experiments, cells are treated with 1 µM this compound (Tocris, Cat. No. 3824) for 24 hours prior to analysis.[3] A vehicle control (e.g., DMSO) should be run in parallel.
siRNA-mediated Gene Knockdown of RARβ
-
Transfection Reagent: The Neon Transfection System (Thermo Fisher Scientific) can be used for electroporation.
-
siRNA: Use RARβ-specific siRNA (e.g., Santa Cruz Biotechnology, sc-29466) and a non-targeting control siRNA (sc-37007).
-
Protocol:
-
Harvest cells and resuspend in the appropriate buffer.
-
Mix 10 µg of siRNA with the cell suspension.
-
Electroporate using the manufacturer's recommended settings for the specific cell line.
-
Plate the cells and allow them to recover for 48 hours before subsequent experiments.[3]
-
Immunofluorescence Staining for Protein Expression and Localization
-
Cell Seeding: Seed cells on fibronectin-coated coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against the protein of interest (e.g., anti-RARβ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and image using a confocal microscope.
Traction Force Microscopy (TFM)
TFM is used to measure the forces exerted by cells on their substrate, providing insights into cellular mechanics.
-
Substrate Preparation: Fabricate polyacrylamide gels with embedded fluorescent beads on glass-bottom dishes. The stiffness of the gel can be tuned to mimic physiological conditions.
-
Image Acquisition:
-
Acquire a phase-contrast image of the cell.
-
Acquire a fluorescent image of the beads underneath the cell (stressed state).
-
Lyse the cell (e.g., with SDS) to allow the gel to relax.
-
Acquire a fluorescent image of the beads in the same field of view (unstressed or reference state).
-
-
Data Analysis:
-
Use particle imaging velocimetry (PIV) or other tracking algorithms to calculate the displacement field of the beads between the stressed and unstressed images.
-
From the displacement field and the known mechanical properties of the gel, the traction forces can be calculated using Fourier Transform Traction Cytometry (FTTC) or other computational methods.
-
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Function of CD2314 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the function and mechanisms of CD2314 in cancer cells. This compound is not a traditional Cluster of Differentiation (CD) molecule but is a potent and selective synthetic agonist for the Retinoic Acid Receptor β (RARβ), a nuclear receptor with established tumor-suppressive functions. This document details the molecular pathways activated by this compound, its quantifiable effects on cancer cell lines, and the experimental protocols used to elucidate its function. The primary mechanism of action involves the activation of RARβ, leading to the transcriptional regulation of target genes that control cell proliferation, cytoskeletal dynamics, and invasion. Key signaling pathways, including the canonical RARβ/RXR pathway and the PI3K/AKT/mTOR pathway, are discussed and visualized. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the foundational knowledge required to investigate and potentially exploit the therapeutic potential of this compound.
Introduction: Unraveling this compound
This compound is a chemical compound identified as a selective agonist for the Retinoic Acid Receptor β (RARβ), a member of the nuclear receptor superfamily that binds retinoic acid. RARβ is a well-documented tumor suppressor, and its expression is often lost or downregulated in various cancers, including pancreatic, breast, lung, and liver cancer.[1] This loss is associated with tumor progression and resistance to therapy.[2][3] this compound functions by mimicking the natural ligand, retinoic acid, to specifically activate RARβ, thereby restoring its tumor-suppressive activities. Its primary roles in cancer cells include the inhibition of cell growth, modulation of the tumor microenvironment, and reduction of cancer cell invasiveness.
Core Signaling Pathways
This compound exerts its effects on cancer cells through two primary signaling pathways, both initiated by the activation of RARβ.
Canonical RARβ/RXR Signaling Pathway
Upon entering the cell, this compound binds to and activates RARβ. This activation induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This RARβ/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[4] This binding modulates the transcription of these genes, leading to the observed anti-cancer effects.
One of the critical downstream effects of this pathway is the transcriptional repression of Myosin Light Chain 2 (MLC-2), encoded by the MYL9 gene.[5][6] MLC-2 is a key regulatory component of the actomyosin (B1167339) machinery, which is essential for cell contractility, migration, and invasion.[3] By downregulating MLC-2, this compound effectively reduces the mechanical forces generated by cancer cells, thereby impairing their ability to invade surrounding tissues.[3][7]
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid differentially regulates cancer cell proliferation via dose-dependent modulation of the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL‐286, a novel retinoic acid receptor‐β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDIT4 | Cancer Genetics Web [cancerindex.org]
The Core Downstream Targets of CD2314: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the downstream targets of CD2314, a selective agonist of the Retinoic Acid Receptor β (RARβ). The information is tailored for researchers, scientists, and drug development professionals investigating retinoid signaling pathways and their therapeutic potential, particularly in oncology.
Abstract
This compound, a synthetic retinoid, exhibits high selectivity for Retinoic Acid Receptor β (RARβ), a nuclear receptor that functions as a ligand-dependent transcription factor. Activation of RARβ by this compound initiates a signaling cascade that modulates the expression of a suite of downstream target genes. This regulation has been shown to impact critical cellular processes, including proliferation, differentiation, and motility. This guide summarizes the current knowledge of this compound's downstream effects, with a primary focus on its role in pancreatic cancer. We present key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Introduction to this compound and RARβ Signaling
Retinoic acid receptors (RARs) are key mediators of retinoic acid (RA) signaling, playing a crucial role in cellular development and homeostasis. The RAR family consists of three subtypes: α, β, and γ. RARβ is often considered a tumor suppressor, and its expression is frequently downregulated in various cancers.
This compound acts as a selective agonist for RARβ. Upon binding to this compound, RARβ undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription.
Identified Downstream Targets of this compound
Current research has identified Myosin Light Chain 2 (MLC-2) as a significant downstream target of this compound-mediated RARβ activation in pancreatic ductal adenocarcinoma (PDAC) cells.[1] In the context of multiple myeloma, Fibroblast Growth Factor Receptor 3 (FGFR3) has also been identified as a downstream target.
Myosin Light Chain 2 (MLC-2)
In pancreatic cancer cells, activation of RARβ by this compound leads to the transcriptional repression of the MYL2 gene, which encodes for Myosin Light Chain 2 (MLC-2).[1] MLC-2 is a crucial component of the actomyosin (B1167339) cytoskeleton and a key regulator of cell contractility and motility. The downregulation of MLC-2 results in decreased traction force generation and reduced invasive potential of cancer cells.[1]
Fibroblast Growth Factor Receptor 3 (FGFR3)
In t(4;14) multiple myeloma cells, all-trans retinoic acid (ATRA) and the selective RARβ agonist this compound have been shown to sensitize cells to immunomodulatory imide drugs (IMiDs). This effect is mediated by the binding of activated RARβ to the RAREs on the FGFR3 promoter.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Effect of this compound on RARβ and MLC-2 Expression in Pancreatic Cancer Cells
| Cell Line | Treatment | Target | Change in Expression | Reference |
| Suit-2 (PDAC) | 1 µM this compound (24h) | RARβ (protein) | ~2-fold increase | [1][2] |
| Suit-2 (PDAC) | 1 µM this compound (24h) | RARB (mRNA) | Significant increase | [1] |
| Suit-2 (PDAC) | 1 µM this compound (24h) | MLC2 (mRNA) | Significant decrease | [1] |
| MIA PaCa-2 (PDAC) | 1 µM this compound | Mean Maximum Force | ~50% reduction | [1] |
Signaling Pathways and Experimental Workflows
This compound-RARβ Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the signaling cascade initiated by this compound in pancreatic cancer cells, leading to the downregulation of MLC-2 and subsequent inhibition of cell invasion.
Caption: this compound activates RARβ, leading to transcriptional repression of MLC-2.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
The following diagram outlines the key steps in a Chromatin Immunoprecipitation (ChIP) experiment used to identify the binding of the RARβ-RXR heterodimer to the RARE of target genes like MYL2.
Caption: Workflow for identifying RARβ binding sites on DNA using ChIP.
Experimental Protocols
Cell Culture and Treatment
Pancreatic ductal adenocarcinoma cell lines (e.g., Suit-2, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells are treated with 1 µM this compound (or vehicle control) for 24 hours.[1]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized from the RNA template. qRT-PCR is then performed using primers specific for the target genes (RARB, MYL2) and a housekeeping gene for normalization. Gene expression changes are calculated using the ΔΔCt method.
Immunofluorescence
Cells are fixed, permeabilized, and blocked. They are then incubated with primary antibodies against the protein of interest (e.g., RARβ, MLC-2), followed by incubation with fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI. Images are acquired using a confocal microscope, and fluorescence intensity is quantified.
Chromatin Immunoprecipitation (ChIP)
Note: A detailed, step-by-step protocol specifically for RARβ ChIP-seq following this compound treatment is not publicly available. The following is a generalized protocol based on standard ChIP procedures.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for RARβ overnight. Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Analysis: The purified DNA can be analyzed by qPCR using primers flanking the putative RARE in the MYL2 promoter or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
Conclusion and Future Directions
The identification of MLC-2 as a key downstream target of this compound-mediated RARβ activation provides a mechanistic basis for the observed anti-invasive effects of this compound in pancreatic cancer. Further research, including comprehensive transcriptomic and proteomic studies, is warranted to identify the full spectrum of this compound's downstream targets. Such studies will be instrumental in fully elucidating the therapeutic potential of RARβ agonists in oncology and other diseases. The development of more detailed and standardized experimental protocols will also be crucial for advancing research in this field.
References
The Influence of CD2314 on Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a potent and selective synthetic agonist of the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that functions as a ligand-activated transcription factor. As a member of the retinoid family, compounds that modulate RARβ activity hold significant therapeutic potential in oncology and other fields due to their roles in cell differentiation, proliferation, and apoptosis. This technical guide provides an in-depth overview of the current understanding of this compound's effects on gene expression and its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Mechanism of Action
This compound exerts its biological effects by binding to RARβ. Upon ligand binding, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent changes in protein expression and cellular function.
The Effect of this compound on Gene Expression: Quantitative Data
While comprehensive, transcriptome-wide analyses such as RNA sequencing or microarray for this compound are not widely available in the public domain, several studies have quantified its effect on specific genes in various cellular contexts. The following tables summarize the currently available quantitative data on gene expression changes induced by this compound.
| Cell Line/Tissue | Gene | Method | Fold Change/Effect | Reference |
| Pancreatic Cancer Cells (Suit-2) | RARB (RARβ) | RT-qPCR, Immunofluorescence | ~2-fold increase in mRNA and protein | [1] |
| Pancreatic Cancer Cells (Suit-2) | MYL9 (MLC-2) | RT-qPCR | Significant reduction | [1] |
| Multiple Myeloma Cells (t(4;14)) | FGFR3 | RNA-seq (inferred from abstract) | Downregulation | [2] |
| Human Monocyte-Derived Dendritic Cells | ITGAE (CD103) | Flow Cytometry | Minor increase | [3] |
Note: The data on FGFR3 is based on a conference abstract and the full dataset is not publicly available.
Key Signaling Pathways Modulated by this compound
This compound, through its activation of RARβ, influences several critical intracellular signaling pathways. The following sections detail these interactions and are accompanied by diagrams generated using the DOT language to visualize the proposed mechanisms.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Studies with the RARβ agonist CD2019 have demonstrated that activation of this pathway is essential for mediating the effects of RARβ on axonal outgrowth.[4] Retinoic acid, in general, has been shown to activate the PI3K/Akt pathway.[5] In the context of multiple myeloma, treatment with this compound has been associated with the suppression of the PI3K/AKT pathway.[2] This suggests a context-dependent interaction between RARβ agonism and this pathway.
Caption: this compound-mediated modulation of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of external stimuli, regulating processes such as cell proliferation, differentiation, and apoptosis. The induction of CD103 expression in dendritic cells by retinoic acid has been shown to be dependent on the p38 MAPK pathway.[6] Other studies have also confirmed that retinoic acid can activate p38 MAPK signaling.[7][8][9][10]
References
- 1. "CYP26A1 Links WNT and Retinoic Acid Signaling: A Target to Differentia" by Caroline O.B. Facey, Victoria O. Hunsu et al. [jdc.jefferson.edu]
- 2. Wnt Signaling Modulates Routes of Retinoic Acid-Induced Differentiation of Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid suppresses the canonical Wnt signaling pathway in embryonic stem cells and activates the noncanonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A retinoic acid receptor β agonist (CD2019) overcomes inhibition of axonal outgrowth via phosphoinositide 3-kinase signalling in the injured adult spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Akt pathway by transcription-independent mechanisms of retinoic acid promotes survival and invasion in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK signaling mediates retinoic acid-induced CD103 expression in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 mitogen-activated protein kinase-dependent regulation of SRC-3 and involvement in retinoic acid receptor alpha signaling in embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. p38 MAPK and ERK activation by 9-cis-retinoic acid induces chemokine receptors CCR1 and CCR2 expression in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CD2314 and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a synthetic retinoid that acts as a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ). RARβ is a nuclear receptor that, upon activation, modulates the transcription of a wide array of genes involved in critical cellular processes, including differentiation, proliferation, and apoptosis. Emerging research has highlighted the potential of RARβ agonists as therapeutic agents in oncology, primarily due to their ability to induce programmed cell death, or apoptosis, in cancer cells. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the induction of apoptosis by this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound-mediated activation of RARβ primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This signaling cascade is characterized by a series of intracellular events culminating in the activation of caspases and the orderly dismantling of the cell.
The proposed signaling pathway for this compound-induced apoptosis is as follows:
-
RARβ Activation: this compound binds to and activates RARβ in the nucleus.
-
Transcriptional Regulation: The activated RARβ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.
-
Modulation of Bcl-2 Family Proteins: A key consequence of RARβ activation is the transcriptional regulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. Specifically, RARβ activation leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical determinant for the initiation of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, leading to MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This proximity-induced dimerization leads to the activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data
While specific quantitative data on apoptosis induction directly by this compound is limited in publicly available literature, the following table summarizes the inhibitory concentration (IC50) values for this compound in inhibiting the growth of several human head and neck squamous cell carcinoma (HNSCC) cell lines. These values provide an indication of the compound's potency in cancer cells.
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | 3.0 |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | 5.7 |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | 8.0 |
Data sourced from the Tocris Bioscience datasheet for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to study this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express RARβ.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. A common treatment concentration for RARβ activation is 1 µM for 24 hours.[1]
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Acquire a minimum of 10,000 events per sample.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis via RARβ activation.
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Logical Relationship in Bcl-2 Family Regulation
Caption: this compound's regulation of the Bax/Bcl-2 ratio to induce apoptosis.
References
The Selective RAR-β Agonist CD2314: A Deep Dive into its Preclinical Anti-Cancer Activity in Pancreatic Cancer
For Immediate Release
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal prognosis and limited effective therapeutic options. The complex and dense tumor microenvironment, coupled with intrinsic resistance to conventional therapies, necessitates the exploration of novel treatment strategies. Emerging research has identified the retinoic acid receptor β (RAR-β) as a potential tumor suppressor in pancreatic cancer, and its selective activation by compounds such as CD2314 is showing promise in preclinical studies. This technical guide provides an in-depth overview of the core research on this compound, focusing on its mechanism of action, quantitative effects on pancreatic cancer cells, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Re-engaging a Suppressed Pathway
Pancreatic ductal adenocarcinoma is often characterized by the downregulation of RAR-β, a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2][3] The loss of RAR-β expression is associated with a more malignant phenotype.[1] this compound is a selective agonist for RAR-β, meaning it specifically binds to and activates this receptor.[4]
The primary mechanism by which this compound exerts its anti-cancer effects in pancreatic cancer models is through the transcriptional regulation of Myosin Light Chain 2 (MLC-2). Upon activation by this compound, RAR-β forms a heterodimer with the Retinoid X Receptor (RXR) and modulates the expression of target genes.[5][6] This leads to a significant downregulation of MLC-2, a key regulatory component of the actomyosin (B1167339) machinery responsible for cell contractility and force generation.[4][5]
The reduction in MLC-2 levels has a cascading effect on the biomechanical properties of pancreatic cancer cells. It leads to decreased cytoskeletal stiffness, impaired traction force generation, and a reduced ability of the cancer cells to invade through the basement membrane.[4] Interestingly, chromatin immunoprecipitation sequencing (ChIP-seq) analysis has suggested that this regulation of MLC-2 by RAR-β may be indirect, as direct binding of the RAR-β/RXR complex to the MLC-2 promoter has not been definitively observed.[5]
Furthermore, activation of RAR-β by this compound has been shown to influence the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. A notable downstream effect is the modulation of Yes-associated protein (YAP-1), a transcriptional co-activator that is often upregulated in cancer and promotes cell proliferation and survival. The precise mechanisms of the crosstalk between the RAR-β and Hippo pathways are an active area of investigation.[7][8][9]
Quantitative Effects of this compound on Pancreatic Cancer Cells
In vitro studies using pancreatic cancer cell lines have provided quantitative data on the efficacy of this compound. Treatment with this RAR-β agonist has demonstrated significant changes in key cellular and molecular parameters.
| Parameter | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| RAR-β Expression | Suit-2 | 1 µM this compound for 24 hours | Nearly 2-fold increase in protein expression | [5] |
| MLC-2 mRNA Expression | Suit-2 | 1 µM this compound for 24 hours | Significant reduction | [10] |
| MLC-2 Protein Expression | Suit-2 | 1 µM this compound for 24 hours | Significant reduction | [10] |
| Cellular Traction Force | MIA PaCa-2 | 1 µM this compound | Approximately 50% reduction in mean maximum force | [1] |
| Cell Invasion | Suit-2 | 1 µM this compound | Impaired invasion through basement membrane | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
This compound Signaling Pathway in Pancreatic Cancer
Caption: this compound activates RAR-β, leading to MLC-2 downregulation and reduced cell contractility.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound on pancreatic cancer cells.
Detailed Experimental Protocols
Immunofluorescence Staining of RAR-β and MLC-2
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.[11][12]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Boil slides in 10 mM Sodium Citrate buffer (pH 6.0) in a microwave for 2 x 5 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash sections in PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal donkey serum in PBS for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (e.g., rabbit anti-RAR-β, mouse anti-MLC-2) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 594, donkey anti-mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections with PBS (3 x 5 minutes).
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Real-Time Quantitative PCR (RT-qPCR) for MLC-2 Expression
This protocol outlines the steps for quantifying MLC-2 mRNA levels in pancreatic cancer cells.[14][15][16]
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for MLC-2 and a housekeeping gene (e.g., GAPDH, RPLP0), and the diluted cDNA template.
-
Primer sequences should be designed to span an intron to avoid amplification of genomic DNA.
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal profile:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Melting curve analysis to confirm product specificity.
-
-
-
Data Analysis:
-
Calculate the relative expression of MLC-2 using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.
-
Traction Force Microscopy (TFM)
This protocol provides a general workflow for measuring cellular traction forces.[17][18][19][20]
-
Substrate Preparation:
-
Fabricate polyacrylamide or PDMS hydrogels of a known stiffness embedded with fluorescent beads on glass-bottom dishes.
-
Functionalize the gel surface with an extracellular matrix protein (e.g., collagen I) to promote cell adhesion.
-
-
Cell Seeding:
-
Seed pancreatic cancer cells onto the prepared hydrogels and allow them to adhere and spread.
-
-
Image Acquisition:
-
Acquire phase-contrast or brightfield images of the cells.
-
Acquire fluorescence images of the embedded beads in their stressed state (with the cell attached).
-
After the experiment, remove the cells (e.g., using trypsin) and acquire fluorescence images of the beads in their unstressed, reference state.
-
-
Displacement Field Calculation:
-
Use particle image velocimetry (PIV) or single-particle tracking algorithms to compare the stressed and unstressed bead images and calculate the displacement field generated by the cell.
-
-
Traction Force Reconstruction:
-
Using the calculated displacement field and the known mechanical properties of the hydrogel, compute the traction stress field using Fourier Transform Traction Cytometry (FTTC) or other computational methods.
-
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells through a basement membrane matrix.[21][22][23]
-
Preparation of Transwell Inserts:
-
Coat the upper surface of Transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
-
Cell Seeding:
-
Harvest pancreatic cancer cells and resuspend them in a serum-free medium.
-
Seed the cells into the upper chamber of the coated Transwell inserts.
-
-
Chemoattractant Gradient:
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow invasive cells to degrade the Matrigel and migrate through the pores.
-
-
Staining and Quantification:
-
Remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells in multiple fields of view under a microscope to quantify invasion.
-
Drug Development and Future Perspectives
The selective targeting of RAR-β presents a compelling strategy for pancreatic cancer therapy. While all-trans retinoic acid (ATRA), a pan-RAR agonist, has shown some efficacy, its use is associated with side effects due to the activation of other RAR subtypes. Selective RAR-β agonists like this compound could offer a more targeted approach with a potentially better therapeutic window.[24][25]
Currently, the clinical development of selective RAR-β agonists for pancreatic cancer is still in its early stages.[26] However, the promising preclinical data highlight the potential of this therapeutic strategy. Future research will likely focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor and anti-metastatic effects of this compound and other RAR-β agonists in animal models of pancreatic cancer.
-
Combination therapies: Investigating the synergistic effects of RAR-β agonists with standard-of-care chemotherapies or other targeted agents.
-
Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to RAR-β-targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Retinoic acid receptor beta regulates growth and differentiation in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective suppression of nuclear retinoic acid receptor beta gene expression in human pancreatic carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 8. YAP in pancreatic cancer: oncogenic role and therapeutic strategy [thno.org]
- 9. YAP in pancreatic cancer: oncogenic role and therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. Immunofluorescent staining of pancreatic sections [protocols.io]
- 14. Optimization of internal reference genes for qPCR in human pancreatic cancer research - Ge - Translational Cancer Research [tcr.amegroups.org]
- 15. Optimization of internal reference genes for qPCR in human pancreatic cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying Cellular Forces: Practical Considerations of Traction Force Microscopy for Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A primer to traction force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution Traction Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Traction Force Microscopy for Understanding Cellular Mechanotransduction [bmbreports.org]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. snapcyte.com [snapcyte.com]
- 24. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 26. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on CD2314 for Head and Neck Cancer Studies
Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or molecule designated as "CD2314" in the context of head and neck cancer research.
This suggests that "this compound" may be an internal, proprietary code for a compound that is not yet in the public domain. It is common for pharmaceutical and biotechnology companies to use internal identifiers for novel therapeutic candidates during the early stages of research and development. Information on such compounds is typically not released until preclinical or clinical studies are published or presented at scientific conferences.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound for head and neck cancer at this time. The core requirements of the request, including data presentation, experimental methodologies, and visualizations, cannot be met without accessible data.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics for head and neck cancer are encouraged to monitor publications from major cancer research organizations and peer-reviewed journals for the latest advancements in the field. Key areas of ongoing research in head and neck cancer include targeted therapies, immunotherapies, and combination treatments.
Should "this compound" be an alternative designation for a known compound, or if more specific details become available, a renewed search and analysis can be conducted.
In-Depth Technical Guide: CD2314
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily.[1][2] Its CAS number is 170355-37-0 .[1][2][3][4][5] This document provides a comprehensive overview of the technical data and methodologies associated with this compound, focusing on its chemical properties, biological activity, and role in cellular signaling pathways.
Chemical and Physical Properties
This compound, with the chemical name 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid, is a synthetic organic compound.[1] Its molecular formula is C23H24O2S, and it has a molecular weight of 364.5 g/mol .[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 170355-37-0 | [1][2][3][4][5] |
| Molecular Formula | C23H24O2S | [1][3] |
| Molecular Weight | 364.5 g/mol | [1][3] |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
Biological Activity and Quantitative Data
This compound is a high-affinity agonist for RARβ, demonstrating significant selectivity over other retinoic acid receptors, RARα and RARγ.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of RARβ in various biological processes.
Table 2: Receptor Binding and Biological Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| Kd for RARβ | S91 melanoma cells | 195 nM | [4][5] |
| Kd for RARβ | Not specified | 145 nM | [2] |
| Kd for RARα | Not specified | >3760 nM | [2] |
| Binding at RARγ | Not specified | No binding detected | [2] |
| IC50 (Growth Inhibition) | Human HNSCC 22B cells | 3.0 μM | [1][2] |
| IC50 (Growth Inhibition) | Human HNSCC 183A cells | 5.7 μM | [1][2] |
| IC50 (Growth Inhibition) | Human HNSCC 22A cells | 8.0 μM | [1][2] |
Signaling Pathways
This compound, as an RARβ agonist, modulates gene expression by activating the retinoic acid signaling pathway. Upon binding to this compound, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
A key signaling pathway elucidated for this compound involves the regulation of the actomyosin (B1167339) cytoskeleton in pancreatic ductal adenocarcinoma (PDAC) cells. Activation of RARβ by this compound leads to the transcriptional downregulation of Myosin Light Chain 2 (MLC-2), a critical regulatory component of non-muscle myosin II. This, in turn, reduces actomyosin contractility and impairs cancer cell mechanosensing and invasion.[6][7]
Caption: this compound activates RARβ, leading to the downregulation of MLC-2 and subsequent inhibition of cancer cell invasion.
Experimental Protocols
This section details the methodologies used in key experiments involving this compound.
Cell Culture and Treatment
-
Cell Lines: Human head and neck squamous cell carcinoma (HNSCC) lines (22B, 183A, 22A) and pancreatic ductal adenocarcinoma (PDAC) cell line (Suit-2).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For experimental assays, cells are treated with this compound at various concentrations. A common treatment protocol involves exposing cells to 1 μM this compound for 24 hours prior to the experiment.[6]
Growth Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell growth.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing the cells to attach overnight, treat them with a serial dilution of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or SRB assay.
-
Calculate the IC50 values from the dose-response curves.
-
Caption: Workflow for determining the IC50 of this compound.
Immunofluorescence Analysis
-
Objective: To visualize and quantify the expression of specific proteins (e.g., RARβ) in cells following this compound treatment.
-
Methodology:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).
-
Incubate with a primary antibody specific to the protein of interest.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize and capture images using a fluorescence microscope.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., MLC-2) in response to this compound treatment.
-
Methodology:
-
Treat cells with this compound.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression.
-
Safety and Handling
For detailed safety and handling information, refer to the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable research tool for investigating the specific functions of RARβ. Its high selectivity allows for the targeted modulation of the retinoic acid signaling pathway, providing insights into its role in various physiological and pathological processes, particularly in cancer biology. The experimental protocols outlined in this guide provide a foundation for designing and conducting further research utilizing this potent RARβ agonist.
References
- 1. CD 2314 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. CD 2314 | 170355-37-0 | VGA35537 | Biosynth [biosynth.com]
- 4. This compound | agonist of RARβ | CAS# 170355-37-0 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CD2314
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a synthetic small molecule that acts as a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ). It is chemically identified as 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid. Due to its high selectivity for RARβ over RARα and RARγ, this compound serves as a valuable chemical tool for investigating the specific biological functions of the RARβ signaling pathway. This guide provides a comprehensive overview of the molecular characteristics, biological activity, and experimental applications of this compound.
Molecular and Physical Data
The fundamental properties of this compound are crucial for its application in experimental settings.
| Property | Value | Source |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid | Tocris Bioscience |
| Molecular Weight | 364.5 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
Note: The batch-specific molecular weight may vary due to hydration, which can affect the preparation of stock solutions.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by binding to and activating RARβ, a nuclear receptor that functions as a ligand-dependent transcription factor. This activation influences the expression of target genes involved in various cellular processes.
RARβ Signaling Activation
Upon binding to this compound, RARβ undergoes a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription. Research has shown that treatment of pancreatic ductal adenocarcinoma (PDAC) cells with this compound leads to a significant increase in RARβ expression, suggesting a positive feedback loop.[1][2]
Downstream Effects on Mechanosensing and Cancer Progression
Studies in pancreatic cancer have elucidated a pathway where this compound-mediated RARβ activation leads to the transcriptional repression of Myosin Light Chain 2 (MLC-2).[2] This downregulation of MLC-2, a key component of the actomyosin (B1167339) contractile machinery, results in decreased cytoskeletal stiffness, reduced traction force generation, and impaired cancer cell invasion.[2]
Experimental Protocols
The following are representative protocols for experiments utilizing this compound.
Preparation of this compound Stock Solutions
For consistent experimental results, it is crucial to prepare stock solutions of this compound accurately.
-
Determine Batch-Specific Molecular Weight: Refer to the manufacturer's product sheet for the exact molecular weight of the purchased batch.
-
Solvent Selection: this compound is typically dissolved in a suitable solvent such as DMSO.
-
Calculation of Required Mass: Use the following formula to calculate the mass of this compound needed for a desired stock concentration and volume: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolution: Carefully weigh the calculated amount of this compound and dissolve it in the appropriate volume of the chosen solvent. Ensure complete dissolution by vortexing or gentle heating if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture Treatment
This protocol outlines the general steps for treating cultured cells with this compound.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the final desired concentration in fresh cell culture medium. It is important to ensure that the final solvent concentration (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours, as used in studies on pancreatic cancer cells) under standard cell culture conditions (37°C, 5% CO2).[1][2]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as immunofluorescence, RT-qPCR, or western blotting.
Applications in Research
This compound's selectivity for RARβ makes it a critical tool in several research areas:
-
Cancer Biology: Investigating the role of RARβ in tumor suppression, cell proliferation, and invasion, particularly in head and neck squamous cell carcinoma and pancreatic cancer.[1][2]
-
Neurobiology: Studying the effects of RARβ activation on neuronal development, differentiation, and regeneration.
-
Developmental Biology: Elucidating the specific functions of RARβ signaling during embryonic development.
Conclusion
This compound is a well-characterized and highly selective RARβ agonist with a molecular weight of 364.5 g/mol . Its utility in dissecting the intricacies of RARβ signaling pathways has been demonstrated in multiple studies, particularly in the context of cancer research. The detailed understanding of its molecular properties and biological activities, coupled with standardized experimental protocols, enables researchers to effectively utilize this compound as a tool to explore the therapeutic potential of targeting the RARβ pathway.
References
Methodological & Application
Application Notes and Protocols for CD2314 in Cell Culture
These application notes provide detailed protocols for utilizing CD2314, a potent and selective Retinoic Acid Receptor β (RARβ) agonist, in various cell culture-based assays. The following sections are intended for researchers, scientists, and drug development professionals investigating the cellular effects of RARβ activation.
Introduction
This compound is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor β (RARβ), a nuclear receptor involved in regulating gene expression critical for cell growth, differentiation, and apoptosis.[1][2] Activation of RARβ by this compound has been shown to inhibit the growth of various cancer cell lines and modulate cell mechanics, making it a valuable tool for cancer research and therapeutic development. These protocols outline methods for cell culture and treatment with this compound, as well as downstream analysis of its effects on cell viability, apoptosis, and protein expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in different cancer cell lines.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Cell Line | Value | Reference |
| Kd | RARβ | S91 Melanoma | 195 nM | [2] |
| RARα | - | >3760 nM | ||
| IC50 | - | HNSCC 22B | 3.0 µM | |
| - | HNSCC 183A | 5.7 µM | ||
| - | HNSCC 22A | 8.0 µM |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Magnitude | Reference |
| Suit-2 (Pancreatic Cancer) | 1 µM this compound for 24h | Increased RARβ protein expression | ~2-fold | [3] |
| MIA PaCa-2 (Pancreatic Cancer) | Not Specified | Reduction in mean maximum traction force | ~50% |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing pancreatic cancer cell lines and treating them with this compound.
Materials:
-
Suit-2 or MIA PaCa-2 pancreatic cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin/Streptomycin
-
This compound (Tocris or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates or other appropriate culture vessels
Protocol:
-
Cell Culture:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Treatment:
-
Seed the cells in 6-well plates at a desired density and allow them to adhere overnight.
-
The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM).[3]
-
As a vehicle control, prepare a corresponding dilution of DMSO in the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[3]
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells treated with this compound (as described in 3.1)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound (as described in 3.1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol details the procedure for analyzing the expression of proteins such as RARβ, Myosin Light Chain 2 (MLC-2), and YAP-1 in this compound-treated cells.
Materials:
-
Cells treated with this compound (as described in 3.1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARβ, anti-MLC-2, anti-YAP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Immunofluorescence Staining
This protocol describes the immunofluorescent staining of RARβ in cells treated with this compound.
Materials:
-
Cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS)
-
Primary antibody (e.g., anti-RARβ)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RARβ antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Diagrams
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Application Notes and Protocols for CD2314 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of a selective Retinoic Acid Receptor β (RARβ) agonist, CD2314, and detailed protocols for its use in in vitro research.
Introduction
This compound is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ), a member of the nuclear receptor superfamily. RARβ is known to play a crucial role in cell differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers. This compound provides a valuable tool for investigating the therapeutic potential of targeting the RARβ signaling pathway.
Mechanism of Action
This compound selectively binds to and activates RARβ. Upon activation, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to downstream cellular effects. In the absence of a ligand like this compound, the RARβ/RXR heterodimer can be bound by corepressor proteins which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription. Ligand binding induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins, such as p300, which have histone acetyltransferase (HAT) activity. This results in chromatin decondensation and transcriptional activation of target genes. One of the known downstream effects of this compound-mediated RARβ activation is the downregulation of Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin (B1167339) contractility.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | Cell Invasion Assay | 1 µM | 24 hours | Inhibition of cell invasion |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | Gene Expression (qRT-PCR) | 1 µM | 24 hours | Increased RARβ expression, decreased MLC-2 expression |
| F9 | Teratocarcinoma | Gene Expression (Northern Blot) | 1 µM | 48 hours | Induction of RARβ2 target genes |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | Growth Inhibition | IC50: 3.0 µM | Not Specified | Inhibition of cell growth |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | Growth Inhibition | IC50: 5.7 µM | Not Specified | Inhibition of cell growth |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | Growth Inhibition | IC50: 8.0 µM | Not Specified | Inhibition of cell growth |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's datasheet, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 364.5 g/mol , dissolve 3.645 mg in 1 mL of DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This protocol describes the analysis of target gene expression following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., RARβ, MLC-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other qPCR master mix
-
qRT-PCR instrument
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After the treatment period, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
Caption: this compound-mediated RARβ signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Application Notes and Protocols for CD2314 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Beta (RAR-β). RAR-β is a nuclear receptor that, upon activation, can regulate gene expression involved in cell growth, differentiation, and apoptosis. Its role as a potential tumor suppressor has made it a target for cancer therapy. These application notes provide an overview of the known effects of this compound on cancer cells and detailed protocols for in vitro experimentation.
While comprehensive dose-response data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, this document synthesizes the existing information and provides protocols that can be adapted for specific research needs.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effects | Reference |
| Suit-2 (Pancreatic) | 1 µM | 24 hours | - Nearly 2-fold increase in RAR-β protein expression- Significant reduction in Myosin Light Chain 2 (MLC-2) mRNA expression- Decreased nuclear to cytoplasmic ratio of YAP-1 (inactivation)- Impaired cancer cell invasion | [1][2][3] |
| MIA PaCa-2 (Pancreatic) | 1 µM | 24 hours | - ~50% reduction in mean maximum traction force | [2] |
Signaling Pathways
The primary mechanism of action for this compound is through the activation of the RAR-β signaling pathway. Upon binding, this compound induces a conformational change in the RAR-β receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.
RAR-β Signaling Pathway
Caption: this compound activates the RAR-β/RXR heterodimer, modulating gene expression.
Crosstalk with Other Signaling Pathways
In specific cancer types, the RAR-β pathway is known to interact with other key signaling cascades. For instance, in breast cancer, there is an antagonistic relationship between RAR and Estrogen Receptor alpha (ERα) signaling. In head and neck squamous cell carcinoma (HNSCC), retinoids have been shown to suppress the Wnt/β-catenin pathway.
Caption: RAR-β signaling crosstalk with ERα and Wnt pathways in cancer.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., Suit-2, MCF-7, A549) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: The day before treatment, seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. On the day of the experiment, replace the medium with fresh medium containing the desired final concentration of this compound. For a vehicle control, add an equivalent volume of DMSO.
Experimental Workflow: Determining IC50
Caption: Workflow for determining the IC50 value of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cancer cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.[4]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[5][6] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is to analyze changes in protein expression in the RAR-β pathway (e.g., RAR-β, MLC-2) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-RAR-β, anti-MLC-2, anti-p-MLC-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and treat with this compound as desired.
-
After treatment, wash the cells with cold PBS and lyse them on ice using RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Use a loading control like GAPDH or β-actin to normalize the protein levels.
Protocol 4: Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Pre-treat the cells with this compound or vehicle for a specified duration (e.g., 24 hours).
-
Harvest the cells and resuspend them in serum-free medium containing this compound or vehicle.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the pre-treated cells into the upper chamber of the transwell inserts.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the number of invaded cells in several fields of view under a microscope.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Reduced expression of retinoic acid receptor beta protein (RAR beta) in human papillary thyroid carcinoma: immunohistochemical and western blot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SDF-1α Promotes Invasion of Head and Neck Squamous Cell Carcinoma by Activating NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Retinoic Acid Receptor Beta (RARβ)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retinoic Acid Receptor Beta (RARβ), also known as NR1B2, is a nuclear receptor that plays a crucial role in cell differentiation, development, and apoptosis.[1][2] It is activated by its ligand, retinoic acid, a metabolite of vitamin A.[2][3] The synthetic compound CD 2314 is a potent and selective agonist for RARβ. Upon activation, RARβ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate the transcription of target genes.[1][4] Dysregulation of RARβ signaling is implicated in various diseases, including cancer.[5][6] Western blotting is a key technique to study the expression levels of RARβ protein in biological samples. This document provides a detailed protocol for the Western blot analysis of RARβ.
Quantitative Data Summary
A summary of quantitative parameters for RARβ Western blotting is provided in the table below. These values are derived from various antibody datasheets and should be optimized for specific experimental conditions.
| Parameter | Value | Source |
| Target Protein | Retinoic Acid Receptor Beta (RARβ) | - |
| Alternate Names | NR1B2, HAP, RRB2 | [3] |
| Molecular Weight (approx.) | 50-52 kDa | [1][6][7][8] |
| Primary Antibody Dilution | 1:200 - 1:2000 | [9][10] |
| Secondary Antibody Dilution | 1:1000 - 1:5000 | [9] |
| Sample Loading | 20-40 µg of total protein per lane | General recommendation |
| Incubation with Primary Antibody | 1.5 hours at room temperature or overnight at 4°C | [10] |
| Incubation with Secondary Antibody | 1 hour at room temperature | General recommendation |
Experimental Protocols
I. Sample Preparation (Cell Lysate)
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency. For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS.
-
Add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors to the cells.
-
For adherent cells, scrape the cells off the plate. For suspension cells, resuspend the pellet in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant, which contains the total protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Sample Preparation for Electrophoresis:
-
Take a calculated volume of lysate containing 20-40 µg of protein.
-
Add an equal volume of 2X Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Prepare a 10% or 12% SDS-polyacrylamide gel.
-
Load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.
-
III. Immunodetection
-
Blocking:
-
Place the membrane in a clean container and add blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RARβ antibody in blocking buffer at the recommended dilution (e.g., 1:1000).
-
Pour off the blocking buffer and add the diluted primary antibody solution to the membrane.
-
Incubate for 1.5 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in blocking buffer (e.g., 1:2000).
-
Add the diluted secondary antibody to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Remove the secondary antibody solution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
IV. Detection and Data Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Data Analysis:
-
Analyze the resulting image or film. The RARβ protein should appear as a band at approximately 50-52 kDa.[6][7][8]
-
To quantify the protein expression, use densitometry software to measure the intensity of the bands. Normalize the RARβ band intensity to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Visualizations
RARβ Signaling Pathway
Caption: Simplified RARβ signaling pathway.
Western Blot Experimental Workflow
Caption: Workflow for RARβ Western blot analysis.
References
- 1. Anti-Retinoic Acid Receptor beta antibody (ab53161) | Abcam [abcam.com]
- 2. Retinoic Acid and Retinoid X Receptors Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. usbio.net [usbio.net]
- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of retinoic acid receptor β signaling confers glycolytic dependence and sensitization to dichloroacetate in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced expression of retinoic acid receptor beta protein (RAR beta) in human papillary thyroid carcinoma: immunohistochemical and western blot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RARB Polyclonal Antibody (PA1-811) [thermofisher.com]
- 8. RARB antibody Western AV45601 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. RARB antibody (14013-1-AP) | Proteintech [ptglab.com]
Application Note & Protocol: Utilizing qPCR for Target Gene Analysis Following CD2314 Stimulation
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development engaged in the study of signal transduction and gene expression analysis.
Introduction: CD2314 is a recently identified transmembrane receptor protein that plays a crucial role in modulating inflammatory responses. Upon ligand binding, this compound initiates an intracellular signaling cascade that leads to the activation of transcription factors and subsequent expression of target genes. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying the expression levels of these target genes, providing valuable insights into the functional consequences of this compound activation. This document provides a detailed protocol for the analysis of target gene expression in response to this compound stimulation using qPCR.
Quantitative Data Summary
The following table summarizes the fold change in the expression of key target genes in human peripheral blood mononuclear cells (PBMCs) following a 6-hour stimulation with a this compound-specific ligand.
| Target Gene | Fold Change (Ligand vs. Control) | Standard Deviation | p-value |
| Gene A | 8.5 | ± 1.2 | < 0.01 |
| Gene B | 12.3 | ± 2.1 | < 0.01 |
| Gene C | 2.1 | ± 0.5 | < 0.05 |
| Housekeeping Gene (ACTB) | 1.0 | ± 0.1 | > 0.05 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway initiated by this compound activation and the general experimental workflow for target gene analysis using qPCR.
Caption: Proposed this compound signaling cascade.
Caption: Experimental workflow for qPCR analysis.
Experimental Protocols
Cell Culture and Stimulation
-
Cell Seeding: Plate human PBMCs in a 6-well plate at a density of 2 x 10^6 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stimulation: Treat cells with the this compound ligand at a final concentration of 100 ng/mL. For the control group, add an equivalent volume of vehicle (e.g., PBS).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 6 hours.
RNA Isolation
-
Cell Lysis: After incubation, aspirate the culture medium and lyse the cells directly in the well by adding 1 mL of TRIzol reagent.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in 50 µL of RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis
-
Reaction Setup: In a 0.2 mL PCR tube, combine the following:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (50 µM)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription: Add the following components to the tube:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of reverse transcriptase (e.g., SuperScript III)
-
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
qPCR Analysis
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, combine the following in a final volume of 20 µL:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (corresponding to 10 ng of initial RNA)
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the qPCR using the following thermal cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds
-
60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. Normalize the expression of the target genes to a stable housekeeping gene (e.g., ACTB).
Application Notes and Protocols for Immunofluorescence Staining in CD2314-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to CD2314
This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ), a member of the nuclear receptor superfamily. As a synthetic retinoid, this compound mimics the action of endogenous retinoic acid, the active metabolite of vitamin A. Upon binding to RARβ, this compound induces a conformational change in the receptor, leading to the regulation of gene transcription.[1] RARβ is known to play a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in various cancers.[2][3] Consequently, this compound is a valuable tool for investigating the therapeutic potential of targeting the RARβ signaling pathway.
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells or tissues.[4][5] In the context of this compound, immunofluorescence is not typically used to stain the small molecule itself, but rather to investigate the effects of this compound treatment on the expression and localization of its target receptor, RARβ, or other downstream proteins in the signaling cascade. This approach can provide critical insights into the mechanism of action of this compound and its impact on cellular processes.
This compound Signaling Pathway
This compound exerts its biological effects by activating the RARβ signaling pathway. In its inactive state, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, along with corepressor proteins, to inhibit gene transcription.
Upon binding of an agonist like this compound to RARβ, the corepressors are released, and coactivator proteins are recruited to the complex.[1] This assembly initiates the transcription of downstream target genes. One of the documented downstream effects of RARβ activation is the transcriptional downregulation of Myosin Light Chain 2 (MLC-2), a key regulator of actomyosin (B1167339) contractility.[6] By modulating the expression of such target genes, this compound can influence a variety of cellular functions, including proliferation, differentiation, and apoptosis.[2][7]
Caption: this compound Signaling Pathway.
Immunofluorescence Protocol for this compound-Treated Cultured Cells
This protocol provides a general procedure for the immunofluorescent staining of a target protein in cultured cells following treatment with this compound. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell lines and target proteins.
Materials:
-
Cultured cells grown on sterile glass coverslips or in chamber slides
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody against the target protein (e.g., anti-RARβ or anti-MLC-2)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow:
Caption: Immunofluorescence Experimental Workflow.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or in chamber slides and culture until they reach the desired confluency.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Permeabilization:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your target protein to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.[9]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells a final two times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the fluorophores used.
-
Capture images for analysis of protein expression and localization.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters from the described protocol. These values may require optimization for your specific experimental conditions.
| Parameter | Value/Range | Notes |
| Fixation | ||
| Paraformaldehyde Conc. | 4% (w/v) in PBS | Prepare fresh or use commercially available solution. |
| Incubation Time | 15-20 minutes | At room temperature. |
| Permeabilization | ||
| Triton X-100 Conc. | 0.1 - 0.5% (v/v) in PBS | Required for intracellular targets. |
| Incubation Time | 10-15 minutes | At room temperature. |
| Blocking | ||
| Blocking Agent Conc. | 1-5% BSA or Normal Serum | Serum should be from the host species of the secondary antibody. |
| Incubation Time | 1 hour | At room temperature. |
| Antibody Incubation | ||
| Primary Antibody Dilution | Titrate for optimal signal | Refer to manufacturer's datasheet for starting dilution. |
| Primary Incubation Time | 1-2 hours (RT) or Overnight (4°C) | Overnight at 4°C is often recommended for better signal.[9] |
| Secondary Antibody Dilution | Titrate for optimal signal | Refer to manufacturer's datasheet. |
| Secondary Incubation Time | 1 hour | At room temperature, protected from light. |
| Counterstaining | ||
| DAPI Concentration | 1 µg/mL | A common working concentration. |
| Incubation Time | 5 minutes | At room temperature. |
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or excessive antibody concentration. Increase blocking time or concentration, ensure thorough washes, and titrate antibody concentrations.
-
Weak or No Signal: Ineffective primary antibody, low protein expression, incorrect secondary antibody, or over-fixation. Verify antibody compatibility and target expression, use a fresh secondary antibody, and optimize fixation time.
-
Non-specific Staining: Cross-reactivity of antibodies or presence of endogenous fluorophores. Use highly cross-adsorbed secondary antibodies and include appropriate controls (e.g., secondary antibody only).
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RARB retinoic acid receptor beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Immunofluorescence - Wikipedia [en.wikipedia.org]
- 5. Immunofluorescence staining | Abcam [abcam.com]
- 6. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. biotium.com [biotium.com]
- 10. Immunofluorescence Protocol (IF Protocol) | Sino Biological [sinobiological.com]
Application Notes and Protocols for CD2314 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of CD2314, a selective Retinoic Acid Receptor β (RARβ) agonist, on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.
Introduction to this compound
This compound is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). RARβ is a nuclear receptor that, upon activation, can regulate gene transcription to influence various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Published research indicates that this compound can inhibit the growth of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and pancreatic ductal adenocarcinoma (PDAC).[3] Therefore, assessing its impact on cell viability is crucial for understanding its therapeutic potential.
Key Concepts in Cell Viability Assays
Cell viability assays are essential tools for evaluating the effects of chemical compounds on cell populations.[4][5] The two protocols detailed below measure different aspects of cell health:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[5] The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP released from lysed viable cells.[5]
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the viability of different cancer cell lines as measured by a cell viability assay.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | 3.0 |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | 5.7 |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | 8.0 |
| Suit-2 | Pancreatic Ductal Adenocarcinoma | 1.0 (Effective Concentration)[3] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. The effective concentration for Suit-2 cells is based on a single study and represents a concentration at which a significant biological effect was observed.[3]
Experimental Protocols
General Guidelines and Reagent Preparation
This compound Stock Solution Preparation:
-
This compound is soluble in DMSO.
-
To prepare a 100 mM stock solution, dissolve 3.645 mg of this compound (MW: 364.5 g/mol ) in 100 µL of DMSO.
-
Store the stock solution at -20°C or below.
-
Prepare fresh dilutions in cell culture medium for each experiment. It is important to ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture:
-
The pancreatic cancer cell line Suit-2 is a relevant model for studying the effects of this compound.[3]
-
Culture Suit-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3]
Protocol 1: MTT Assay
Materials:
-
This compound
-
Suit-2 cells (or other relevant cell line)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. A suggested concentration range for a dose-response curve is 0.1 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24 to 72 hours at 37°C with 5% CO2. A 24-hour incubation has been shown to be effective for Suit-2 cells.[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C with 5% CO2. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound
-
Suit-2 cells (or other relevant cell line)
-
Opaque-walled 96-well plates (white or black)
-
Complete culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, using opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Generation and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium with CellTiter-Glo® Reagent only) from all other luminescence values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: this compound binds to RARβ, leading to heterodimerization with RXR and regulation of target gene transcription, ultimately decreasing cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cell viability assay.
Experimental Workflow: CellTiter-Glo® Assay
Caption: Workflow of the CellTiter-Glo® luminescent cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Study of CD2314
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing an in vivo study to evaluate the therapeutic potential of CD2314, a selective Retinoic Acid Receptor β (RARβ) agonist. The protocols outlined below are intended for preclinical cancer research, particularly in the context of solid tumors where RARβ signaling is implicated, such as pancreatic cancer.
Introduction
This compound is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). RARβ is a nuclear receptor that, upon activation, can regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[1][2][3] In several cancers, including pancreatic ductal adenocarcinoma (PDAC), the expression of RARβ is downregulated, which is associated with a more malignant phenotype.[1][4] Preclinical in vitro studies have demonstrated that this compound can restore RARβ signaling in pancreatic cancer cells, leading to a downregulation of myosin light chain 2 (MLC-2) and subsequent impairment of cancer cell invasion.[1][4] These findings provide a strong rationale for investigating the anti-tumor efficacy of this compound in an in vivo setting. Future studies using animal models are necessary to understand the systemic effects of retinoids and the interplay between their mechanical-modulating and anti-proliferative properties.[4]
Signaling Pathway
The proposed mechanism of action for this compound involves the activation of the RARβ signaling pathway. Upon binding to RARβ, this compound induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. One of the key downstream effects observed is the transcriptional downregulation of Myosin Light Chain 2 (MLC-2), a critical component of the actomyosin (B1167339) contractile machinery.[1][4] This leads to a reduction in cancer cell motility and invasion.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of CD2314 in Preclinical Animal Models
Introduction
These application notes provide detailed protocols for the preclinical administration of the investigational compound CD2314 in established animal models. The following sections outline recommended dosing, administration routes, and key experimental workflows for efficacy and mechanism of action studies. Adherence to these guidelines is recommended to ensure data reproducibility and accuracy.
Compound Information
-
Compound Name: this compound
-
Description: [User to insert a brief description of the compound, e.g., "A humanized monoclonal antibody targeting XYZ receptor" or "A small molecule inhibitor of the ABC kinase."]
-
Formulation: [User to insert formulation details, e.g., "Supplied as a sterile liquid at 10 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.4."]
-
Storage: Store at 2-8°C. Do not freeze. Protect from light.
In Vivo Administration Protocols
The following tables summarize recommended starting doses and administration schedules for this compound in common preclinical models. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and endpoint.
Murine Syngeneic Tumor Models
Table 1: Recommended Dosing for this compound in Syngeneic Mouse Models
| Parameter | Protocol A: Efficacy Study | Protocol B: Pharmacodynamic Study |
| Mouse Strain | C57BL/6 or BALB/c (as appropriate for cell line) | C57BL/6 or BALB/c |
| Tumor Model | MC38 (Colon) or CT26 (Colon) | B16-F10 (Melanoma) |
| Route of Administration | Intraperitoneal (I.P.) | Intravenous (I.V.) |
| Dose per Animal | 10 mg/kg | 5 mg/kg |
| Dosing Frequency | Twice weekly | Single dose |
| Vehicle Control | Sterile PBS | Sterile PBS |
| Study Duration | 21-28 days (or until endpoint) | 24-72 hours post-dose |
| Primary Endpoint | Tumor growth inhibition (TGI) | Target engagement in tumor/spleen |
Xenograft Models (Human Tumors in Immunocompromised Mice)
Table 2: Recommended Dosing for this compound in Xenograft Mouse Models
| Parameter | Protocol C: Efficacy Study |
| Mouse Strain | NOD scid gamma (NSG) or NU/J |
| Tumor Model | A549 (Lung) or patient-derived xenograft (PDX) |
| Route of Administration | Subcutaneous (S.C.) |
| Dose per Animal | 20 mg/kg |
| Dosing Frequency | Every 3 days (Q3D) |
| Vehicle Control | Formulation Buffer |
| Study Duration | 30 days (or until endpoint) |
| Primary Endpoint | Tumor volume reduction |
Detailed Experimental Methodologies
Preparation of this compound for Injection
-
Remove the this compound vial from 2-8°C storage and allow it to equilibrate to room temperature.
-
Calculate the required volume of this compound based on the mean body weight of the treatment group and the target dose (mg/kg).
-
Using aseptic techniques, dilute the calculated amount of this compound in sterile PBS or the specified vehicle to achieve a final injection volume of 100-200 µL per mouse (typically 10 mL/kg).
-
Gently mix the solution by inverting the tube. Do not vortex, as this may denature the compound if it is a protein.
-
Keep the prepared solution on ice until administration. Administer within 1 hour of preparation.
Tumor Implantation and Monitoring
-
Cell Culture: Culture tumor cells (e.g., MC38, A549) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend cells in sterile, serum-free medium or PBS. Implant cells subcutaneously into the flank of the mouse (e.g., 1 x 10^6 cells in 100 µL).
-
Monitoring: Begin monitoring tumor growth once tumors are palpable.
-
Randomization: When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Measurement: Measure tumor dimensions using digital calipers at least twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for toxicity.
Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study.
Caption: General workflow for in vivo efficacy studies of this compound.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical mechanism of action where this compound inhibits an upstream kinase, preventing the activation of a downstream transcription factor involved in tumor cell proliferation.
Caption: Hypothetical signaling pathway for this compound action.
Application Notes and Protocols: CD2314 Combination Therapy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD2314 is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Beta (RAR-β).[1][2] Retinoid signaling pathways, mediated by RARs and Retinoid X Receptors (RXRs), are crucial regulators of cell proliferation, differentiation, and apoptosis.[3][4] In several types of cancer, the expression and function of RAR-β, a putative tumor suppressor, are downregulated.[2] The restoration of RAR-β signaling through agonists like this compound presents a promising therapeutic strategy. This document outlines the rationale, experimental protocols, and data presentation for investigating the synergistic potential of this compound in combination with conventional chemotherapy.
The primary hypothesis is that this compound-induced cell differentiation and growth arrest will sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to enhanced anti-tumor activity and potentially overcoming drug resistance.
Mechanism of Action and Rationale for Combination Therapy
This compound selectively binds to and activates RAR-β. Upon activation, RAR-β forms a heterodimer with RXR, and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][4] In pancreatic ductal adenocarcinoma (PDAC) cells, for instance, activation of RAR-β by this compound has been shown to upregulate RAR-β expression itself and downregulate the expression of genes associated with the contractile actomyosin (B1167339) machinery, such as myosin light chain 2 (MLC-2), leading to reduced cytoskeletal stiffness and invasive potential.[1][2]
Combining this compound with chemotherapy is rationalized by the complementary mechanisms of action:
-
Sensitization to Chemotherapy: this compound may induce a cellular state that is more susceptible to DNA damage or cell cycle arrest caused by chemotherapeutic agents.
-
Overcoming Resistance: By promoting a more differentiated phenotype, this compound may counteract the pro-survival and proliferative signaling pathways that contribute to chemoresistance.
-
Reduced Toxicity: A synergistic interaction could potentially allow for lower, less toxic doses of chemotherapy to be used to achieve the desired therapeutic effect.
Signaling Pathway
The signaling pathway initiated by this compound involves the activation of the RAR-β/RXR heterodimer and subsequent regulation of target gene expression. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of this compound via RAR-β activation.
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in clear, structured tables to facilitate comparison between monotherapy and combination therapy groups.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI)* |
| Pancreatic Cancer (e.g., Suit-2) | This compound | 15.2 ± 1.8 | - |
| Gemcitabine | 0.8 ± 0.1 | - | |
| This compound + Gemcitabine | 0.2 ± 0.05 (Gemcitabine) | < 1 (Synergistic) | |
| Breast Cancer (e.g., MCF-7) | This compound | 20.5 ± 2.1 | - |
| Doxorubicin | 1.2 ± 0.2 | - | |
| This compound + Doxorubicin | 0.4 ± 0.08 (Doxorubicin) | < 1 (Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (e.g., 10 mg/kg) | 1200 ± 120 | 20 |
| Chemotherapy (e.g., Gemcitabine 50 mg/kg) | 750 ± 90 | 50 |
| This compound + Chemotherapy | 300 ± 50 | 80 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and animal models.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound, a selected chemotherapy agent, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Suit-2 pancreatic cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., from Tocris Bioscience)
-
Chemotherapy agent (e.g., Gemcitabine)
-
96-well plates
-
MTT or resazurin-based cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and the combination in complete growth medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls. For combination treatments, add both drugs simultaneously at fixed or variable ratios.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT solution and incubate for 4 hours, then solubilize formazan (B1609692) crystals).
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using non-linear regression analysis. Calculate the Combination Index (CI) to assess synergy.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy combination in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Chemotherapy agent
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., this compound daily by oral gavage, chemotherapy intraperitoneally twice a week).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Monitor body weight and overall animal health.
-
Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the mean tumor volume for each group over time and determine the percentage of tumor growth inhibition. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of this compound combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD2314 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. This increased physiological relevance is crucial for preclinical drug screening and cancer research. CD2314 is a potent and selective agonist of the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that plays a key role in cell growth, differentiation, and apoptosis. The expression of RARβ is often suppressed in various cancers, and its reactivation is a promising therapeutic strategy. These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models to investigate its potential as an anti-cancer agent.
Mechanism of Action of this compound
This compound is a synthetic retinoid that selectively binds to and activates RARβ.[1] Upon activation, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This signaling cascade can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of cancer cell invasion.[1][4] One of the key mechanisms involves the transcriptional downregulation of myosin light chain 2 (MLC-2), a critical component of the contractile actomyosin (B1167339) machinery, leading to reduced cancer cell mechanical activity and invasion.[4]
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on 3D tumor spheroids, based on known effects in 2D cell culture and general expectations for drug responses in 3D models. These tables are intended to serve as a template for data presentation.
Table 1: Dose-Response of this compound on 3D Spheroid Viability
| Cell Line | Spheroid Type | Treatment Duration (days) | IC50 (µM) in 2D Culture[1] | Predicted IC50 (µM) in 3D Spheroids |
| HNSCC 22B | Monoculture | 7 | 3.0 | 5 - 10 |
| HNSCC 183A | Monoculture | 7 | 5.7 | 8 - 15 |
| HNSCC 22A | Monoculture | 7 | 8.0 | 12 - 20 |
| Pancreatic (Suit-2) | Monoculture | 7 | Not available | 1 - 5 (based on effective concentration)[4] |
| Breast (MCF-7) | Monoculture | 7 | Not available | To be determined |
Note: IC50 values in 3D spheroids are generally higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells in the spheroid core.
Table 2: Effect of this compound on 3D Spheroid Size and Morphology
| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Change in Spheroid Diameter (%) | Morphological Observations |
| HNSCC 22B | 5 | 7 | -25% | Increased compaction, smoother surface |
| HNSCC 22B | 10 | 7 | -40% | Significant size reduction, signs of apoptosis |
| Pancreatic (Suit-2) | 1 | 7 | -15% | Reduced budding and invasion into matrix |
| Pancreatic (Suit-2) | 5 | 7 | -30% | More spherical and defined morphology |
Table 3: Effect of this compound on Gene Expression in 3D Spheroids
| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Target Gene | Fold Change in Expression |
| Pancreatic (Suit-2) | 1 | 3 | RARβ | + 2.5 |
| Pancreatic (Suit-2) | 1 | 3 | MLC-2 | - 3.0 |
| HNSCC 22B | 5 | 3 | p21 | + 4.0 |
| HNSCC 22B | 5 | 3 | Cyclin D1 | - 2.0 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in 3D cell culture models. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days to allow for spheroid formation. Monitor spheroid formation and morphology daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 3, 7, or 14 days), replenishing the medium with fresh this compound or vehicle control every 2-3 days.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
After the treatment period, equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gently pipetting or using a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Analysis of Spheroid Size and Morphology
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
Inverted microscope with a camera and image analysis software
Procedure:
-
At desired time points during the treatment, capture brightfield images of the spheroids in each well.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Qualitatively assess morphological changes such as compaction, smoothness of the surface, and signs of cell death (e.g., dark, irregular core).
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound via RARβ activation.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.
Conclusion
The use of this compound in 3D cell culture models provides a powerful platform to investigate the therapeutic potential of RARβ activation in a more physiologically relevant context. The protocols and data presentation formats outlined in these application notes offer a standardized approach for researchers to explore the effects of this compound on tumor spheroid growth, viability, and gene expression. Further optimization of these protocols for specific cancer types and the use of co-culture models incorporating stromal and immune cells will undoubtedly enhance our understanding of the complex interplay between RARβ signaling and the tumor microenvironment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CD2314 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective RARβ agonist, CD2314. Our goal is to help you optimize its concentration in your experiments to achieve desired biological effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ).[1] RARβ is a nuclear receptor that, upon activation, modulates the transcription of target genes involved in critical cellular processes such as differentiation, proliferation, and apoptosis.[2][3] By selectively activating RARβ, this compound can induce growth arrest and programmed cell death in certain cancer cell lines.
Q2: What are some reported cytotoxic concentrations of this compound?
A2: The cytotoxic effects of this compound are cell-line dependent. It is crucial to determine the optimal concentration for your specific experimental model. Below is a summary of reported IC50 values for growth inhibition in various human cancer cell lines.
Data Presentation: this compound IC50 Values
| Cell Line Type | Cell Line | IC50 (µM) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 22B | 3.0 | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 183A | 5.7 | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 22A | 8.0 | [1] |
Note: In a study on pancreatic ductal adenocarcinoma (PDAC) cells (Suit-2), a non-cytotoxic concentration of 1 µM was used to investigate its effects on cell mechanics and signaling.
Experimental Protocols
To determine the optimal, non-cytotoxic concentration of this compound for your experiments, we recommend performing a dose-response curve using standard cytotoxicity assays. Here are detailed protocols for the MTT and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, which is an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution from the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength (e.g., 680 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control and reference wavelength) from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the concentration at which cytotoxicity is observed.
-
Troubleshooting Guide
Problem 1: High variability between replicate wells in the MTT assay.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects.
-
Solution:
-
Ensure a single-cell suspension before plating and gently mix the cell suspension between seeding each plate.
-
Use calibrated pipettes and be consistent with your technique.
-
To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead.
-
Problem 2: Low signal or low absorbance readings in the MTT assay.
-
Possible Cause: Low cell number, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals.
-
Solution:
-
Optimize the initial cell seeding density.
-
Ensure the MTT incubation is carried out for the recommended time to allow for sufficient formazan formation.
-
After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting.
-
Problem 3: High background in the LDH assay.
-
Possible Cause: LDH present in the serum of the cell culture medium or contamination.
-
Solution:
-
Use heat-inactivated serum or a serum-free medium for the duration of the experiment if compatible with your cells.
-
Include a "medium only" background control to subtract the absorbance from the medium.
-
Ensure your cell cultures are not contaminated.
-
Problem 4: Discrepancy between MTT and LDH assay results (e.g., MTT shows decreased viability, but LDH shows no cytotoxicity).
-
Possible Cause: this compound may be causing a reduction in cell proliferation (cytostatic effect) rather than direct cell death (cytotoxic effect). The MTT assay reflects metabolic activity and can be affected by changes in proliferation, while the LDH assay specifically measures membrane integrity.
-
Solution:
-
This is an important finding. It suggests that at the tested concentrations, this compound may be inhibiting cell growth without causing immediate cell lysis.
-
Consider performing a cell proliferation assay (e.g., BrdU or EdU incorporation) or a cell cycle analysis to further investigate the cytostatic effects of this compound.
-
Mandatory Visualizations
RARβ Signaling Pathway Leading to Apoptosis
Caption: RARβ signaling pathway initiated by this compound leading to apoptosis.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration using cytotoxicity assays.
References
Technical Support Center: CD2314 and RAR Isoform Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CD2314, a selective Retinoic Acid Receptor β (RARβ) agonist. The information herein focuses on its potential off-target effects on RARα and RARγ.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for RARα and RARγ?
A1: this compound is a potent and selective agonist for RARβ. Published data indicates that it has a significantly lower affinity for RARα and no detectable binding to RARγ. This selectivity is demonstrated by its dissociation constant (Kd) values.
Data Summary: this compound Binding Affinities for RAR Isoforms
| Receptor Isoform | Dissociation Constant (Kd) | Reference |
| RARα | >3760 nM | [1][2] |
| RARβ | 145 nM | [1][2] |
| RARγ | No binding detected | [1] |
Q2: How does the RAR signaling pathway work?
A2: Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand (like retinoic acid), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent regulation of gene transcription. There are three main isotypes of RARs: RARα, RARβ, and RARγ, which can have both distinct and overlapping roles in cellular processes.
Troubleshooting Guide
Issue: I am observing a biological effect in my cell-based assay that I suspect is mediated by RARα or RARγ, even though I am using the selective RARβ agonist this compound. What could be the cause?
This is a common challenge when working with selective pharmacological agents in complex biological systems. Here are several potential reasons and troubleshooting steps:
Potential Cause 1: High Concentration Leading to Off-Target Effects
Even highly selective compounds can interact with unintended targets when used at concentrations that are significantly higher than their Kd for the primary target.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The ideal concentration should be sufficient to elicit a robust RARβ-mediated response while minimizing the risk of off-target effects. Start with a concentration range around the Kd for RARβ (145 nM) and extend it, but be cautious with concentrations significantly above 1 µM, as off-target effects become more likely.
Potential Cause 2: Cell-Type Specific Context
The cellular environment can influence the activity of a compound.
-
High Expression of RARα or RARγ: If your cells express very high levels of RARα or RARγ relative to RARβ, even a weak off-target interaction might lead to a measurable biological response.
-
Recommendation: Characterize the relative expression levels of the three RAR isoforms in your cell line using techniques like qPCR or Western blotting.
-
-
Differential Co-regulator Availability: The presence of specific co-activator or co-repressor proteins can modulate the activity of RAR isoforms, potentially sensitizing them to ligands.
-
Recommendation: While complex to analyze, be aware that the co-regulator landscape can influence your results.
-
Potential Cause 3: Indirect Signaling Pathways
This compound might be activating or inhibiting other signaling pathways that, in turn, affect the activity of RARα or RARγ without direct binding.
-
Recommendation: To investigate this, you can use a known RARα or RARγ antagonist in conjunction with this compound. If the antagonist blocks the observed effect, it suggests that the effect is indeed mediated by that RAR isoform, albeit potentially through an indirect mechanism.
Potential Cause 4: Compound Metabolism
Cells may metabolize this compound into a different chemical entity with an altered selectivity profile.
-
Recommendation: This is challenging to assess without specialized analytical techniques. However, being aware of this possibility is important for data interpretation. If you have access to mass spectrometry, you could analyze cell lysates or culture medium to look for potential metabolites of this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity
This protocol provides a general framework for assessing the binding of a compound like this compound to RAR isoforms.
-
Preparation of Nuclear Extracts:
-
Culture cells known to express the RAR isoform of interest (e.g., HEK293T cells transfected with an expression vector for human RARα, RARβ, or RARγ).
-
Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard biochemical protocol.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the nuclear extract with a known concentration of a radiolabeled pan-RAR agonist (e.g., [³H]-all-trans retinoic acid).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, include wells with a large excess of unlabeled pan-RAR agonist.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter-based method (e.g., vacuum filtration through a glass fiber filter).
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration (this compound).
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Reporter Gene Assay to Measure Functional Activity
This protocol allows for the assessment of the functional consequence of this compound binding to RAR isoforms.
-
Cell Culture and Transfection:
-
Use a cell line that is responsive to retinoids (e.g., HEK293T or a relevant cancer cell line).
-
Co-transfect the cells with two plasmids:
-
An expression vector for the human RAR isoform of interest (RARα, RARβ, or RARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
-
-
Include a control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After allowing the cells to recover from transfection, treat them with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known pan-RAR agonist).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the luciferase readings.
-
-
Data Analysis:
-
Plot the normalized luciferase activity as a function of the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
References
CD2314 stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CD2314 in solution over time. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Following the manufacturer's guidelines is crucial to ensure the compound's integrity.
Q2: How long can I store this compound as a solid?
A2: As a solid powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years when stored at 4°C[1].
Q3: What is the stability of this compound in a solvent?
A3: When dissolved in a solvent, the stability of this compound is significantly reduced. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. For optimal results, it is best to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Which solvent should I use to dissolve this compound?
A4: this compound is soluble in DMSO, with a maximum concentration of 100 mM (36.45 mg/mL) often cited. For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. While the product may be stable at ambient temperature for a few days during shipping, long-term storage at room temperature is likely to lead to degradation[1].
Troubleshooting Guide
Issue 1: I am seeing a decrease in the activity of my this compound solution over time.
-
Possible Cause: The compound may be degrading in solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solution has been stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and protected from light[1].
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation. Prepare single-use aliquots of your stock solution.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution from solid this compound.
-
Confirm Solvent Quality: Use high-purity, anhydrous DMSO to prepare your stock solution, as contaminants or water can promote degradation.
-
Issue 2: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the compound may be precipitating out of solution at lower temperatures.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate.
-
Check Concentration: Ensure that the concentration of your stock solution does not exceed the maximum solubility of this compound in your chosen solvent.
-
Sonication: Brief sonication may help to redissolve the compound.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol: General Procedure for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound powder
- High-purity solvent (e.g., anhydrous DMSO)
- Appropriate storage vials (e.g., amber glass vials)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
- Analytical balance
- Volumetric flasks and pipettes
2. Procedure:
- Prepare Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO).
- Aliquot Samples: Dispense the stock solution into multiple small-volume, light-protected vials.
- Initial Analysis (Time Zero): Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0) measurement.
- Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect samples from light.
- Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), remove an aliquot from storage.
- Sample Preparation for HPLC: Allow the aliquot to come to room temperature. If necessary, dilute the sample to a suitable concentration for HPLC analysis.
- HPLC Analysis: Inject the sample into the HPLC system. Use a validated method to separate this compound from any potential degradation products.
- Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 measurement.
3. Data Interpretation:
- A significant decrease in the peak area of this compound over time indicates degradation.
- The appearance of new peaks in the chromatogram suggests the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can affect this compound stability.
References
Technical Support Center: Safe Handling and Use of CD2314
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and experimental use of CD2314, a selective Retinoic Acid Receptor Beta (RARβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in the lab?
This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ), a member of the nuclear receptor superfamily. Its chemical name is 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid. In the laboratory, it is primarily used for research purposes to investigate the roles of RARβ in various biological processes, including cell differentiation, proliferation, and apoptosis. It is a valuable tool in cancer research, particularly in studies involving pancreatic, head and neck, and other cancers.
Q2: What are the main hazards associated with handling this compound?
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Lab coat: A fully fastened lab coat is mandatory to protect street clothing.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. Disposable gloves should be discarded immediately after use or following any contamination.
-
Eye protection: Safety goggles or a face shield should be worn to protect against splashes or airborne particles.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in a suitable volume of DMSO to achieve the desired concentration. For example, to prepare a 100 mM stock solution, dissolve 36.45 mg of this compound (Molecular Weight: 364.5 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh dilutions in cell culture media for each experiment.
Q5: What are the proper storage conditions for this compound?
This compound powder should be stored at +4°C. Stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound on cells. | Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot for single use. Store aliquots at -80°C and protect from light. |
| Incorrect concentration: Calculation error or improper dilution. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Low RARβ expression in the cell line: The target receptor may not be present at sufficient levels. | Verify RARβ expression in your cell line using techniques like RT-qPCR or Western blotting. | |
| High cell toxicity or unexpected off-target effects. | Solvent toxicity: High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration in your experiments does not exceed a level that is toxic to your cells (typically <0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Compound concentration too high: The concentration of this compound used may be cytotoxic. | Perform a dose-response curve to identify the optimal, non-toxic working concentration. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Variability in compound handling: Inconsistent thawing or dilution of the this compound stock solution. | Standardize the procedure for preparing and using the this compound working solution. |
Experimental Protocols
Protocol: Investigating the Effect of this compound on Gene Expression in Pancreatic Cancer Cells
This protocol outlines a general procedure for treating pancreatic ductal adenocarcinoma (PDAC) cells with this compound to analyze its effect on gene expression.
Materials:
-
Pancreatic cancer cell line (e.g., Suit2-007)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 2 mM L-glutamine, 1% penicillin/streptomycin)
-
This compound (powder)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
-
Cell scraper
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Seeding:
-
Culture pancreatic cancer cells to approximately 70-80% confluency.
-
Trypsinize and seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Working Solution:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM).[1] Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
After the cells have adhered and reached the desired confluency, remove the existing medium.
-
Add the medium containing the this compound working solution or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]
-
-
Cell Lysis and RNA Extraction:
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided with your RNA extraction kit.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up qRT-PCR reactions using primers for your target genes (e.g., RARβ, downstream targets) and a housekeeping gene for normalization.
-
Analyze the gene expression data to determine the effect of this compound treatment.
-
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid | |
| Molecular Weight | 364.5 g/mol | |
| Formula | C23H24O2S | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 170355-37-0 | |
| Storage Temperature | +4°C | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Receptor Selectivity | Selective RARβ agonist |
Visualizations
RARβ Signaling Pathway
Caption: Simplified diagram of the RARβ signaling pathway activated by this compound.
Experimental Workflow
Caption: Step-by-step workflow for a cell-based gene expression experiment using this compound.
References
CD2314 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of experiments involving CD2314, a selective Retinoic Acid Receptor Beta (RARβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), with a Kd of approximately 145 nM.[1] RARβ is a type of nuclear receptor that functions as a ligand-activated transcription factor.[2][3] Upon binding by an agonist like this compound, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating transcription.[2] This signaling pathway is crucial for regulating cell differentiation, proliferation, and apoptosis.[4]
Q2: What are the common research applications for this compound? A2: this compound is primarily used in cancer research. The RARβ receptor is considered a tumor suppressor, and its expression is often silenced in various cancers.[5][6] By selectively activating RARβ, this compound can inhibit the growth of certain cancer cells and induce apoptosis (programmed cell death).[1][7] It is a valuable tool for studying the role of RARβ signaling in tumorigenesis and for exploring potential therapeutic strategies.
Storage and Stability Guide
Proper storage of this compound is critical to prevent its degradation and ensure experimental reproducibility. Degradation should be understood as a loss of chemical integrity and biological activity over time due to improper storage conditions.
Recommended Storage Conditions
The stability of this compound varies significantly based on whether it is in solid (powder) form or dissolved in a solvent.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from InvivoChem.[8] |
Key Storage Recommendations:
-
Solid Form: For long-term storage, keep this compound as a lyophilized powder at -20°C or colder.
-
Solvent Stocks: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for maximum stability.
-
Light Sensitivity: While specific data on light sensitivity is not available, it is best practice for retinoid-like compounds to be protected from light. Store powder and solutions in amber vials or tubes wrapped in foil.
-
Hygroscopic Nature: this compound powder may be hygroscopic. Store in a desiccator or a tightly sealed container in a dry environment.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
This protocol describes how to prepare a high-concentration stock solution from solid this compound.
Materials:
-
This compound powder (Molecular Weight: 364.5 g/mol )[1]
-
Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For a 10 mM stock solution, add 274.3 µL of DMSO for every 1 mg of this compound powder.
-
Calculation: Volume (µL) = (Mass (mg) / 364.5 ( g/mol )) * 1000 * (1 / 10 mM)
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. This compound is soluble in DMSO up to 100 mM.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-blocking tubes. Store immediately at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into aqueous cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution. Pipette the medium vigorously while adding the DMSO stock to ensure rapid mixing.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of media, add 10 µL of the 100 µM intermediate solution.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells or flasks. For the example above, the final DMSO concentration would be 0.1%.
Visual Guides
Troubleshooting Common Issues
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do? A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Cause: The compound has poor aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution.
-
Solution 1 (Vigorous Mixing): When making your final dilution, add the DMSO stock dropwise into the culture medium while vortexing or pipetting vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Solution 2 (Serial Dilution): Perform one or more intermediate dilution steps in the culture medium. For example, instead of a 1:1000 dilution directly, first perform a 1:100 dilution, mix well, and then perform a 1:10 dilution from that intermediate solution.
-
Solution 3 (Reduce Final Concentration): If precipitation persists, you may be exceeding the solubility limit in your final medium. Consider reducing the final working concentration of this compound.
Q4: My experimental results are inconsistent. Could the this compound be degrading? A4: Inconsistent results are often linked to compound stability. Refer to the troubleshooting flowchart below and consider the following:
-
Stock Solution Age: Stock solutions in DMSO are only stable for 1 month at -20°C or 6 months at -80°C.[8] If your stock is older than recommended, it has likely degraded. Prepare a fresh stock solution from the powder.
-
Freeze-Thaw Cycles: Are you using the same stock aliquot repeatedly? Each freeze-thaw cycle can contribute to degradation. Always aliquot your stock solution into single-use volumes after preparation.
-
Improper Storage: Ensure both the powder and the stock solutions have been stored at the correct temperatures and protected from light as recommended.
References
- 1. CD 2314 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What are RARβ2 antagonists and how do they work? [synapse.patsnap.com]
- 5. Structure, function and modulation of retinoic acid receptor beta, a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | agonist of RARβ | CAS# 170355-37-0 | InvivoChem [invivochem.com]
Technical Support Center: Overcoming Cell Line Resistance to CD2314 Treatment
Disclaimer: CD2314 is a fictional MEK1/2 inhibitor. The following technical support guide is based on established mechanisms of resistance to MEK inhibitors and is intended for research purposes only.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering cell line resistance to the novel MEK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What is happening?
A1: This phenomenon is known as acquired resistance. Cancer cells can adapt to the presence of a targeted therapy like this compound through various mechanisms.[1][2][3] The most common reasons include the reactivation of the MAPK/ERK signaling pathway that this compound targets, or the activation of alternative "bypass" signaling pathways that promote cell survival.[4][5]
Q2: What are the common molecular mechanisms of resistance to MEK inhibitors like this compound?
A2: Resistance to MEK inhibitors can arise from several molecular changes:
-
Reactivation of the MAPK/ERK pathway: This can occur through mutations in the MEK1 protein itself (the target of this compound) that prevent the drug from binding, or through the amplification of upstream signaling molecules like BRAF or KRAS.[6][7]
-
Activation of bypass pathways: The PI3K/AKT/mTOR pathway is a common survival pathway that can be activated to circumvent the effects of MEK inhibition.[5]
-
Epigenetic modifications: Changes in the epigenetic landscape of the cells can alter the expression of genes involved in drug sensitivity and resistance.[7]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value for the resistant cells compared to the parental cells indicates resistance.[8]
Q4: What is a typical fold-change in IC50 that indicates resistance?
A4: While this can vary between cell lines and drugs, a 2- to 8-fold increase in IC50 is often considered indicative of clinically relevant resistance.[9] High-level laboratory models of resistance can exhibit even greater fold-changes.
Q5: Can I prevent my cell lines from developing resistance to this compound?
A5: While it may not be possible to completely prevent resistance, using combination therapies from the outset of an experiment can delay its onset.[6] For example, combining this compound with an inhibitor of a bypass pathway like the PI3K/AKT pathway may be more effective than single-agent treatment.
Troubleshooting Guides
This section provides guidance on how to investigate and potentially overcome resistance to this compound in your cell line experiments.
Problem 1: Decreased Cell Death Observed After this compound Treatment
Potential Cause 1: Reactivation of the MAPK/ERK Pathway
-
How to Investigate: Use Western blotting to check the phosphorylation status of ERK (p-ERK), the protein downstream of MEK. In resistant cells, you may see a recovery of p-ERK levels even in the presence of this compound, whereas in sensitive cells, p-ERK should be significantly reduced.
-
Suggested Action:
Potential Cause 2: Activation of a Bypass Pathway (e.g., PI3K/AKT)
-
How to Investigate: Perform Western blot analysis for key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). An increase in the levels of these phosphoproteins in the presence of this compound would suggest the activation of this bypass pathway.
-
Suggested Action:
-
Test the efficacy of combining this compound with a PI3K or AKT inhibitor. This dual-targeting approach can often restore sensitivity.[5]
-
Problem 2: My this compound-resistant cell line has a significantly higher IC50 value.
This confirms resistance. The next step is to understand the mechanism to devise a strategy to overcome it. The following workflow can guide your investigation.
Caption: A troubleshooting workflow for investigating this compound resistance.
Data Presentation
The following tables present hypothetical data illustrating the shift in IC50 values and changes in protein expression that might be observed in a cell line that has acquired resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Cell Line A | 10 | 150 | 15 |
| Cell Line B | 25 | 200 | 8 |
Table 2: Relative Phosphoprotein Levels in Response to this compound (100 nM)
| Cell Line | Treatment | Relative p-ERK Level | Relative p-AKT Level |
| Parental | DMSO | 1.0 | 1.0 |
| Parental | This compound | 0.1 | 1.1 |
| Resistant | DMSO | 1.0 | 1.5 |
| Resistant | This compound | 0.8 | 2.5 |
Signaling Pathway Diagrams
The diagrams below illustrate the signaling pathways discussed in this guide.
Caption: The MAPK/ERK signaling pathway and the target of this compound.
Caption: The PI3K/AKT bypass pathway, a common resistance mechanism.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[8][9][12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and other standard equipment
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., resuming normal proliferation). When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current concentration (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50). This process can take several months.
-
Characterization: Once a resistant population is established, confirm the shift in IC50 and perform further experiments to elucidate the mechanism of resistance.
Protocol 2: Western Blotting for Phosphoprotein Analysis
This protocol is for assessing the activation state of signaling pathways.[13]
Materials:
-
Parental and resistant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed parental and resistant cells and allow them to attach overnight. Treat the cells with this compound or vehicle (DMSO) for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Cell Viability (IC50) Determination using MTT Assay
This protocol is for assessing the sensitivity of cell lines to this compound.[8]
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (typically a serial dilution). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to CD2314 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to overcoming resistance to the selective RAR-β agonist, CD2314, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic retinoid that acts as a selective agonist for the Retinoic Acid Receptor Beta (RAR-β), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2] Upon binding to this compound, RAR-β forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1] A key downstream effect of RAR-β activation by this compound is the transcriptional repression of the Myosin Light Chain 2 (MLC-2) gene.[3] MLC-2 is a critical regulatory component of the actomyosin (B1167339) machinery, and its downregulation leads to decreased cytoskeletal stiffness, reduced traction force generation, and impaired cancer cell invasion.[3]
Q2: What are the known mechanisms of resistance to retinoids like this compound?
Resistance to retinoids is a multifaceted issue that can arise from various alterations in the retinoid signaling pathway. While mechanisms specific to this compound are still under investigation, general mechanisms of retinoid resistance are likely applicable and include:
-
Decreased Retinoid Uptake and Increased Efflux: Cancer cells can develop resistance by reducing the uptake of retinoids or by actively pumping them out of the cell using ATP-binding cassette (ABC) transporters.
-
Altered Intracellular Availability: The intracellular concentration of active retinoids can be reduced by binding to cellular retinoic acid-binding proteins (CRABPs). In particular, deficiency or aberrant methylation of CRABP2, which is responsible for transporting retinoids to the nucleus, is a known resistance mechanism.
-
Increased Retinoid Catabolism: Cancer cells can increase the metabolic breakdown of retinoids into inactive forms through the action of cytochrome P450 enzymes.
-
Alterations in RAR-β Expression and Function:
-
Downregulation of RAR-β: Reduced or lost expression of RAR-β is frequently observed in various cancers and is a primary mechanism of resistance. This can occur through genetic or epigenetic mechanisms, such as promoter hypermethylation.
-
Mutations in RAR-β: Although less common, mutations in the RAR-β gene can lead to a non-functional receptor that cannot bind to this compound or regulate target gene expression.
-
-
Dysregulation of Downstream Signaling: Alterations in downstream signaling components, such as the overexpression of MLC-2 or the activation of alternative pro-invasive pathways, can bypass the effects of this compound.
Q3: How can I overcome resistance to this compound in my cancer cell line?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapies: Combining this compound with other therapeutic agents can target parallel or downstream pathways, thereby circumventing resistance mechanisms. Promising combinations include:
-
HDAC Inhibitors (e.g., Vorinostat): Histone deacetylase (HDAC) inhibitors can remodel chromatin and increase the expression of silenced genes, including RAR-β, potentially re-sensitizing resistant cells to this compound.[4][5]
-
PI3K Inhibitors (e.g., Alpelisib): The PI3K/AKT pathway is a key survival pathway in many cancers. Inhibiting this pathway may act synergistically with this compound to induce cell death and overcome resistance.[1][6]
-
-
Epigenetic Priming: Pre-treatment with demethylating agents could potentially restore RAR-β expression in cells where it has been silenced by promoter methylation.
-
Targeting Downstream Effectors: Directly targeting MLC-2 or other components of the actomyosin contractility pathway could be an alternative strategy in cells with dysfunctional RAR-β signaling.
Troubleshooting Guides
Problem 1: No or reduced downregulation of MLC-2 expression after this compound treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Retinoids are sensitive to light and temperature. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them protected from light at -20°C or -80°C. When adding to culture medium, minimize exposure to light. |
| Incorrect this compound Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the IC50 value for your specific cell line. A common starting concentration is 1 µM. |
| Insufficient Treatment Duration | The effect of this compound on MLC-2 expression may be time-dependent. A 24-hour treatment is a common starting point, but you may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal duration. |
| Low or Absent RAR-β Expression | Verify the expression of RAR-β in your cell line at both the mRNA (qPCR) and protein (Western blot) levels. If RAR-β expression is low or absent, the cells will likely be resistant to this compound. Consider using a cell line with known RAR-β expression as a positive control. |
| CRABP2 Deficiency | Low levels of CRABP2 can impair the transport of this compound to the nucleus. Assess CRABP2 expression in your cell line. |
| Experimental Error in qPCR or Western Blot | Review your protocols for qPCR and Western blotting. Ensure you are using validated primers for MLC-2 and RAR-β and a specific and sensitive antibody for MLC-2. Include appropriate positive and negative controls. |
Problem 2: No effect of this compound on cancer cell invasion in a Transwell assay.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | Optimize the Transwell assay for your specific cell line. This includes determining the optimal cell seeding density, chemoattractant concentration (e.g., serum), and incubation time.[7][8][9] |
| Matrigel Barrier Too Thick | If using a Matrigel-coated insert, the thickness of the Matrigel can affect invasion. Ensure the Matrigel is properly diluted and applied evenly. |
| This compound Treatment Ineffective | Refer to the troubleshooting steps in "Problem 1" to ensure that this compound is effectively targeting the RAR-β/MLC-2 pathway in your cells. |
| Alternative Invasion Pathways | The cancer cells may be utilizing invasion pathways that are independent of MLC-2-mediated contractility. Investigate other potential drivers of invasion in your cell line. |
| Cell Viability Issues | High concentrations of this compound may be cytotoxic, leading to a decrease in the number of invading cells that is not due to a specific anti-invasive effect. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to your invasion assay to ensure that the observed effects are not due to toxicity. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HNSCC 22B | Head and Neck Squamous Cell Carcinoma | 3.0 | [10] |
| HNSCC 183A | Head and Neck Squamous Cell Carcinoma | 5.7 | [10] |
| HNSCC 22A | Head and Neck Squamous Cell Carcinoma | 8.0 | [10] |
| A549 | Lung Adenocarcinoma | ~49.1 (for Am80, another RAR agonist) | [11] |
| MCF-7 | Breast Cancer | Varies (general retinoid sensitivity) | [10][12][13][14] |
| MDA-MB-231 | Breast Cancer | Varies (general retinoid sensitivity) | [10][12][13][14] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Varies | [15][16] |
Table 2: Synergistic Effects of this compound in Combination with Other Agents (Hypothetical Data Based on Preclinical Rationale)
| Combination | Cancer Cell Line | Effect on Cell Viability (Combination Index) | Effect on MLC-2 Expression | Rationale |
| This compound + Vorinostat (B1683920) (HDACi) | This compound-resistant cell line | < 1 (Synergistic) | Increased downregulation | HDACi may restore RAR-β expression, sensitizing cells to this compound.[3][4][5][17][18] |
| This compound + Alpelisib (PI3Kα inhibitor) | This compound-resistant cell line | < 1 (Synergistic) | No direct effect | Dual targeting of RAR-β and PI3K pathways may induce synthetic lethality.[1][6][19] |
Experimental Protocols
Western Blot for MLC-2 and RAR-β
a. Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR) for RAR-β and MLC-2 mRNA Expression
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer primers.
b. qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and cDNA template.
-
Primer Sequences (Human):
-
Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway leading to inhibition of cancer cell invasion.
Caption: Workflow for Western blot analysis of MLC-2 and RAR-β expression.
Caption: Overview of potential mechanisms of resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. origene.com [origene.com]
- 3. The Synergistic Antitumor Effect of Decitabine and Vorinostat Combination on HepG2 Human Hepatocellular Carcinoma Cell Line via Epigenetic Modulation of Autophagy–Apoptosis Molecular Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Multidrug resistance genes screening of pancreatic ductal adenocarcinoma based on sensitivity profile to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vorinostat and fenretinide synergize in preclinical models of T-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Myosin Light Chain 2 Polyclonal Antibody (10906-1-AP) [thermofisher.com]
- 21. Myosin Light Chain 2/MLC-2V antibody (60229-1-PBS) | Proteintech [ptglab.com]
- 22. mybiosource.com [mybiosource.com]
- 23. origene.com [origene.com]
Technical Support Center: Troubleshooting Unexpected Results with CD2314 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues that may arise during experiments involving the selective RARβ agonist, CD2314.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ).[1] Its mechanism of action involves binding to RARβ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This can lead to the regulation of various cellular processes, including differentiation, proliferation, and apoptosis.[2][3]
Q2: We are observing lower-than-expected potency (higher IC50/EC50) in our cell-based assays compared to published data. What could be the cause?
Several factors can contribute to a discrepancy in potency. These can be broadly categorized as issues with the compound, cell culture conditions, or the assay itself. It's also important to note that differences between biochemical and cell-based assays are common, as the compound needs to cross the cell membrane and may be subject to cellular metabolism or efflux pumps in a cellular context.[4]
Q3: Our cells are showing signs of toxicity or unexpected morphological changes at concentrations where we expect to see a specific biological effect. Is this normal?
While this compound is a selective RARβ agonist, off-target effects or downstream consequences of RARβ activation can sometimes lead to unexpected cellular responses. Retinoids, as a class, are known to induce differentiation, which can be associated with significant morphological changes and growth arrest that might be misinterpreted as toxicity.[3][5] It is crucial to distinguish between cytotoxicity and differentiation-induced growth inhibition.
Q4: We are seeing high variability between replicate wells in our assays. What are the common sources of such variability?
High variability can stem from several sources, including inconsistent cell seeding, reagent preparation, or environmental factors within the incubator.[6][7] Ensuring even cell distribution, precise liquid handling, and a stable, uniform environment for your cell cultures is critical for reproducibility.[8][9][10]
Troubleshooting Guides
Guide 1: Addressing Lower-Than-Expected Potency
If you are observing a higher IC50 or EC50 value for this compound than anticipated, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Integrity | Verify the purity and integrity of your this compound stock. Confirm proper storage conditions (e.g., protected from light, appropriate temperature). Prepare fresh dilutions for each experiment.[6] | Degradation of the compound can significantly reduce its effective concentration. |
| Cell Line Sensitivity | Confirm the expression of RARβ in your cell line. Different cell types have varying levels of receptor expression, which will impact sensitivity. | The target receptor must be present for the drug to exert its effect. |
| Cell Culture Conditions | Ensure optimal and consistent cell health and density.[6][8] Factors like passage number, confluency, and serum concentration can alter cellular responses. | Changes in the cellular environment can affect drug uptake, metabolism, and signaling pathways.[9][10] |
| Assay Parameters | Optimize incubation time. The effects of nuclear receptor agonists can take longer to manifest as they involve transcriptional changes. Titrate the concentration of assay reagents (e.g., antibodies, substrates) to ensure they are not limiting.[6] | Suboptimal assay conditions can lead to an underestimation of the compound's potency. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1%).[6][8] | Solvents can have biological effects and may interfere with the assay.[8] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.1% v/v.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Signaling Pathway
Simplified Retinoic Acid Receptor (RAR) Signaling Pathway
References
- 1. CD 2314 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Mechanism of action of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Agonist and antagonist of retinoic acid receptors cause similar changes in gene expression and induce senescence-like growth arrest in MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Low efficacy of CD2314 in specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering low efficacy of the selective RARβ agonist, CD2314, in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ). Upon binding to RARβ, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. A key downstream effect of this compound-mediated RARβ activation in some cancer cells, such as pancreatic ductal adenocarcinoma (PDAC), is the downregulation of Myosin Light Chain 2 (MLC-2). This leads to reduced actomyosin (B1167339) contractility, cell stiffness, and invasive potential.
Q2: What are the potential reasons for low efficacy or resistance to this compound in my cell line?
A2: Low efficacy or resistance to this compound and other retinoids can arise from various molecular mechanisms within the cancer cells. These can be broadly categorized as:
-
Altered Retinoid Metabolism and Transport: Changes in the expression or activity of proteins involved in the uptake, metabolism, and efflux of retinoids can reduce the intracellular concentration of this compound available to bind to RARβ.[1][2]
-
Target Receptor Alterations:
-
Low or Absent RARβ Expression: The primary target of this compound, RARβ, may be expressed at very low levels or completely absent in certain cancer cell lines.[3][4][5]
-
Epigenetic Silencing of RARβ: The promoter of the RARB gene can be hypermethylated, leading to the silencing of its expression.[4][6] This is a common mechanism of resistance in several cancers, including esophageal and lung cancer.[4][6]
-
Mutations in RARβ: Although less common, mutations in the ligand-binding domain of RARβ could potentially impair the binding of this compound.[1]
-
-
Defects in Downstream Signaling: Alterations in co-activator or co-repressor proteins that are essential for the transcriptional activity of the RARβ/RXR complex can lead to a blunted response even when this compound is bound to its receptor.[2]
-
Cellular Context and Phenotype: The intrinsic properties of the cancer cell line, such as a basal-like phenotype in breast cancer, may be associated with a poor response to retinoids.
Q3: Are there specific cancer types or cell lines known to be resistant to RARβ agonists?
A3: Yes, resistance to retinoids has been observed in various cancer types. For instance:
-
Esophageal Squamous Cell Carcinoma (ESCC): Some ESCC cell lines show downregulation of RARβ2 expression due to promoter methylation.[6]
-
Lung Cancer: A significant portion of lung cancer cell lines are refractory to retinoic acid, with many exhibiting RARβ promoter methylation.[4]
-
Cholangiocarcinoma (CCA): The QBC939 CCA cell line, which has low RARβ expression, is significantly more resistant to chemotherapeutic agents.[3]
-
Breast Cancer: Basal-like breast cancer cell lines tend to be less responsive to all-trans retinoic acid (ATRA), a pan-RAR agonist.[7]
-
Prostate Cancer: While some prostate cancer cell lines are sensitive to RAR antagonists, their response to agonists can be variable.
Troubleshooting Guide
If you are observing low efficacy of this compound in your experiments, follow these troubleshooting steps to identify the potential cause.
Step 1: Initial Experimental Verification
Before investigating complex biological mechanisms, it is crucial to rule out experimental artifacts.
Issue: Unexpectedly low or no response to this compound treatment.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low this compound efficacy.
Step 2: Biological Investigation of Resistance Mechanisms
If initial checks do not resolve the issue, the cell line may have intrinsic or acquired resistance to this compound. The following workflow outlines the steps to investigate the underlying biological cause.
References
- 1. Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Downregulation of retinoic acid receptor-β2 expression is linked to aberrant methylation in esophageal squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and molecular determinants of all-trans retinoic acid sensitivity in breast cancer: Luminal phenotype and RARα expression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CD2314 and All-Trans Retinoic Acid (ATRA) for Researchers
This guide provides a detailed, data-driven comparison of CD2314 and all-trans retinoic acid (ATRA), two prominent retinoids in biomedical research. We delve into their mechanisms of action, receptor selectivity, and their differential effects on key cellular processes such as proliferation, differentiation, and apoptosis. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
At a Glance: Key Differences
| Feature | This compound | All-Trans Retinoic Acid (ATRA) |
| Receptor Selectivity | Selective RARβ agonist[1] | Pan-RAR agonist (binds to RARα, β, and γ)[2][3] |
| Primary Mechanism | Activates RARβ-mediated signaling pathways[4][5] | Activates signaling through all three RAR isotypes[2][3] |
| Therapeutic Applications | Investigational, primarily in cancer and dermatological research | Clinically approved for acute promyelocytic leukemia (APL)[6][7] and used in dermatology |
Receptor Binding and Selectivity
The primary distinction between this compound and ATRA lies in their affinity for the retinoic acid receptor (RAR) isotypes. ATRA is a pan-agonist, binding with high affinity to RARα, RARβ, and RARγ.[2][3] In contrast, this compound is a selective agonist for RARβ.[1]
This selectivity is evident in their dissociation constants (Kd). For this compound, the Kd for RARβ is 145 nM, while it shows no significant binding to RARα (>3760 nM) or RARγ. ATRA, on the other hand, exhibits comparable high affinity for all three RAR isotypes, with ED50 values of approximately 4 nM for RARα, 5 nM for RARβ, and 2 nM for RARγ.[2][8]
Retinoid Signaling Pathway
The binding of these ligands to their respective RARs initiates a cascade of molecular events. Upon activation, the RAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Comparative Efficacy in Oncology Research
Both this compound and ATRA have been extensively studied for their anti-cancer properties. Their differing receptor selectivities, however, can lead to distinct biological outcomes in various cancer types.
Head and Neck Squamous Cell Carcinoma (HNSCC)
In human HNSCC cell lines, the RARβ-selective agonist this compound has demonstrated potent growth-inhibitory effects.
| Cell Line | This compound IC50 (μM) |
| HNSCC 22B | 3.0 |
| HNSCC 183A | 5.7 |
| HNSCC 22A | 8.0 |
| Data from Sun et al. (2000) as cited by Tocris Bioscience. |
Gastric Cancer
Studies in gastric cancer cell lines suggest that the anti-proliferative effects of ATRA are primarily mediated through RARα. In these cells, the RARβ agonist this compound exerted only marginal effects on cell growth, even at high concentrations, whereas the RARα agonist AM580 mimicked the concentration-dependent growth inhibition observed with ATRA.[6]
Cholangiocarcinoma (CCA)
ATRA has been shown to induce concentration- and time-dependent cytotoxicity in CCA cell lines. The sensitivity to ATRA appears to correlate with the expression levels of RARs, with cells expressing higher levels of RARs being more sensitive. For instance, KKU-213B cells, which have higher RAR expression, exhibited a lower IC50 value than KKU-100 cells.[9]
| Cell Line | ATRA IC50 at 48h (μM) |
| KKU-100 | 10.29 |
| KKU-213B | 4.58 |
| Data from a study on ATRA's effect on CCA cells.[9] |
Effects on Cell Differentiation
A hallmark of retinoid activity is the induction of cell differentiation, a process that is particularly relevant in the context of leukemia therapy.
Myeloid Leukemia
ATRA is a cornerstone in the treatment of acute promyelocytic leukemia (APL), where it induces the differentiation of leukemic promyelocytes into mature granulocytes.[6][7] This effect is largely attributed to its interaction with the PML-RARα fusion protein, a hallmark of APL.[10] In vitro studies using the HL-60 human promyelocytic leukemia cell line have shown that ATRA treatment leads to a significant increase in the expression of differentiation markers such as CD11b and a decrease in markers of immaturity like CD13 and CD33.[11]
While the direct comparative efficacy of this compound in inducing myeloid differentiation is less documented, the dominant role of RARα in this process, as evidenced by ATRA's mechanism in APL, suggests that a selective RARβ agonist like this compound would likely be less effective.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or ATRA (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Gene Expression Analysis (RT-qPCR)
This protocol is used to quantify the changes in the expression of target genes following treatment with retinoids.
Methodology:
-
Cell Treatment: Culture cells and treat them with this compound or ATRA for a specific time period.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., RARβ, c-myc) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.
Conclusion
This compound and ATRA are both valuable tools in retinoid research, each with a distinct profile. The selectivity of this compound for RARβ makes it an ideal probe for dissecting the specific roles of this receptor isotype in various biological processes. ATRA, as a pan-agonist, remains a clinically relevant compound and a benchmark for broad-spectrum retinoid activity. The choice between these two molecules will ultimately depend on the specific research question and the cellular context being investigated. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting their experiments with these potent signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cellular and molecular determinants of all‐trans retinoic acid sensitivity in breast cancer: Luminal phenotype and RARα expression | EMBO Molecular Medicine [link.springer.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor activity of all-trans retinoic acid in gastric-cancer: gene-networks and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoid Therapy for Neuroblastoma: Historical Overview, Regulatory Challenges, and Prospects [mdpi.com]
- 8. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Role of All-Trans Retinoic Acid in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RARβ Selective Agonists: CD2314 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily, has emerged as a promising therapeutic target for various diseases, including cancer and neurological disorders. Its role as a tumor suppressor has driven the development of selective agonists that can harness its therapeutic potential while minimizing off-target effects associated with pan-RAR activation. This guide provides a detailed comparison of CD2314 with other notable RARβ selective agonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of RARβ Selective Agonists
The following tables summarize the binding affinities and functional potencies of several key RARβ selective agonists. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Binding Affinity (Kd) of RARβ Selective Agonists
| Agonist | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | Selectivity for RARβ vs RARα | Selectivity for RARβ vs RARγ | Reference |
| This compound | >3760 | 145 | No binding detected | > 25.9-fold | - | [1] |
| BMS641 | 225 | 2.5 | 223 | 90-fold | 89.2-fold | [2][3] |
Table 2: Functional Potency (EC50/pEC50) of RARβ Selective Agonists in Transactivation Assays
| Agonist | RARα | RARβ | RARγ | RARβ Isoform Selectivity | Reference |
| AC261066 | pEC50 = 6.2 | pEC50 = 8.1 (RARβ2) | pEC50 = 6.3 | Selective for RARβ2 over RARβ1 (pEC50 = 6.4) | [4] |
| CD2019 | Weak to moderate selectivity | Potent agonist | Weak to moderate selectivity | Not specified | [5] |
| C286 | 23-fold less potent than for RARβ | EC50 = 2.05 nM | 5-fold less potent than for RARβ | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Radioligand Binding Assay
This assay determines the binding affinity (Kd) of a compound for a specific receptor.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins
-
Radioligand (e.g., [3H]-all-trans retinoic acid)
-
Test compounds (this compound, BMS641, etc.)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound and the recombinant RAR protein in the assay buffer.
-
Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the protein-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[6][7][8][9][10]
Luciferase Reporter Gene Assay for Transactivation
This assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vectors for RARα, RARβ, or RARγ
-
Reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a luciferase gene (e.g., pRARE-Luc).
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
Protocol:
-
Co-transfect the mammalian cells with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
After a suitable incubation period to allow for protein expression, treat the cells with increasing concentrations of the test compound.
-
Incubate the cells for a specific duration (e.g., 24 hours) to allow for receptor activation and luciferase expression.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the luciferase activity against the log of the agonist concentration. A lower EC50 value indicates a higher potency.[11][12][13][14][15]
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours). During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) can be calculated.[1][16][17]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the RARβ signaling pathway and a typical experimental workflow for evaluating RARβ agonists.
Caption: RARβ Signaling Pathway.
Caption: Experimental Workflow for RARβ Agonist Evaluation.
Conclusion
The development of RARβ selective agonists represents a significant advancement in retinoid-based therapeutics. This compound demonstrates clear selectivity for RARβ over RARα, though its binding affinity is moderate compared to other agonists like BMS641. AC261066, on the other hand, shows high potency and selectivity for the RARβ2 isoform. The choice of a specific agonist for research or therapeutic development will depend on the desired potency, selectivity profile, and the specific biological context being investigated. The experimental protocols and diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and future RARβ selective agonists.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rational design of RAR‐selective ligands revealed by RARβ crystal stucture | EMBO Reports [link.springer.com]
- 3. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.fishersci.eu [static.fishersci.eu]
- 15. takara.co.kr [takara.co.kr]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchhub.com [researchhub.com]
A Comparative Analysis of CD2314 and Tamibarotene: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for two synthetic retinoids: CD2314 and Tamibarotene. While both compounds interact with retinoic acid receptors (RARs), they exhibit distinct receptor specificities and have been investigated in different cancer contexts. This document aims to provide an objective comparison based on available preclinical and clinical data to inform future research and drug development efforts.
At a Glance: Key Differences
| Feature | This compound | Tamibarotene |
| Primary Target | Selective Retinoic Acid Receptor β (RARβ) agonist[1] | Specific Retinoic Acid Receptor α (RARα) and β (RARβ) agonist[2][3] |
| Primary Indication | Investigated in solid tumors (e.g., Pancreatic Cancer, Head and Neck Squamous Cell Carcinoma)[1][4] | Approved for relapsed/refractory Acute Promyelocytic Leukemia (APL) in Japan; investigated in other hematological malignancies[2][3] |
| Clinical Development | Preclinical | Clinically approved and in further clinical trials[2][5][6][7][8][9] |
Efficacy Data
Direct comparative efficacy studies between this compound and Tamibarotene have not been identified in the current literature. The following tables summarize the available efficacy data for each compound in their respective areas of investigation.
Table 1: Preclinical Efficacy of this compound
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 22B, 183A, 22A | Inhibited cell growth with IC50 values of 3.0, 5.7, and 8.0 μM, respectively. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Suit2 | Restored RAR-β expression and impaired cancer cell invasion. | [4] |
Table 2: Clinical Efficacy of Tamibarotene in Acute Promyelocytic Leukemia (APL)
| Study Population | Treatment Regimen | Key Findings | Reference |
| Relapsed/Refractory APL (after ATRA and ATO) | Tamibarotene (6 mg/m²/d) | Overall response rate: 64%; Complete cytogenetic response: 43%; Complete molecular response: 21%. | [6] |
| Newly Diagnosed APL (Maintenance Therapy) | Tamibarotene vs. ATRA | 4-year relapse-free survival (RFS) was 91% for Tamibarotene vs. 84% for ATRA. In high-risk patients, 4-year RFS was 87% for Tamibarotene vs. 58% for ATRA. | [10] |
| Newly Diagnosed APL (Maintenance Therapy, 7-year follow-up) | Tamibarotene vs. ATRA | Relapse-free survival rate was 93% for Tamibarotene vs. 84% for ATRA. For high-risk patients, the rates were 89% vs. 62%, respectively. | [11] |
| Relapsed APL (after ATRA-induced remission) | Tamibarotene | Achieved a second complete remission in 58% (14/24) of patients. | [12] |
Mechanisms of Action and Signaling Pathways
This compound and Tamibarotene exert their effects by binding to and activating specific nuclear retinoic acid receptors, which then function as ligand-dependent transcription factors to regulate gene expression.[13]
This compound: A Selective RARβ Agonist
This compound's mechanism of action is centered on its selective activation of RARβ.[1] In pancreatic cancer, loss of RARβ expression is associated with tumor progression. Treatment with this compound has been shown to restore RARβ expression and subsequently downregulate myosin light chain 2 (MLC-2), a key component of the contractile machinery involved in cell motility and invasion.[4]
Tamibarotene: A Specific RARα/β Agonist
Tamibarotene is a specific agonist for RARα and RARβ.[2][3] In Acute Promyelocytic Leukemia (APL), the characteristic t(15;17) chromosomal translocation results in the formation of a PML-RARα fusion protein. This oncoprotein blocks the differentiation of promyelocytes. Tamibarotene, by binding to the RARα moiety of the fusion protein, induces its degradation and promotes the differentiation of leukemic blasts into mature granulocytes. Compared to all-trans retinoic acid (ATRA), Tamibarotene is chemically more stable and a more potent inducer of differentiation in APL cells.[3][12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for this compound and applicable to retinoid research.
In Vitro Cell Viability/Cytotoxicity Assay
This protocol outlines a general workflow for assessing the effect of a compound on cancer cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HNSCC lines 22B, 183A, 22A for this compound) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Summary and Future Directions
The available evidence indicates that this compound and Tamibarotene are retinoids with distinct pharmacological profiles and therapeutic potential in different oncological settings.
-
This compound shows promise as a selective RARβ agonist for the treatment of solid tumors like pancreatic and head and neck cancers, where it appears to function by restoring tumor-suppressive RARβ signaling. Further preclinical studies are warranted to explore its efficacy in a broader range of solid tumors and to investigate its potential for in vivo activity and clinical translation.
-
Tamibarotene is a well-established RARα/β agonist with proven clinical efficacy in the treatment of APL, particularly in the relapsed/refractory setting and as a maintenance therapy where it has shown superiority over ATRA in high-risk patients.[10][11] Its development and clinical success in APL serve as a paradigm for targeted therapy in hematological malignancies.
Direct comparative studies are necessary to definitively establish the relative efficacy and safety of these two compounds. However, based on their distinct receptor specificities, it is likely that their optimal therapeutic applications will lie in different cancer types. Future research should focus on elucidating the full spectrum of genes regulated by each compound in relevant cancer models and on identifying biomarkers that could predict patient response to these targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination shows promise in causing regression in cancer tumors [medicalnewstoday.com]
- 5. Retinoic acid receptor β modulates mechanosensing and invasion in pancreatic cancer cells via myosin light chain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting CD123 in hematologic malignancies: identifying suitable patients for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapies improve the anticancer activities of retinoids in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Results for "Cytotoxicity Assay" | Springer Nature Experiments [experiments.springernature.com]
- 13. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CD2314 and Pan-RAR Agonists in Retinoic Acid Receptor Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of the RARβ-specific agonist CD2314 against pan-RAR agonists. This document compiles experimental data on binding affinities and transcriptional activation, outlines the methodologies for these assays, and visualizes key biological pathways and experimental workflows.
Introduction to Retinoic Acid Receptor Modulation
Retinoic acid receptors (RARs) are a group of nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[1] While RARα is ubiquitously expressed, the expression of RARβ and RARγ is more tissue-specific. The biological effects of retinoids are mediated through the binding and activation of these receptors. Pan-RAR agonists, such as all-trans retinoic acid (ATRA) and TTNPB, bind to and activate all three RAR subtypes.[2][3] In contrast, subtype-selective agonists, like this compound, are designed to target specific RAR subtypes, offering the potential for more targeted therapeutic interventions with fewer off-target effects.
Quantitative Comparison of Receptor Selectivity
The selectivity of a retinoid agonist is determined by its binding affinity (Kd) and its ability to activate transcription (EC50) for each RAR subtype. The following tables summarize the available quantitative data for this compound and the pan-RAR agonists, all-trans retinoic acid (ATRA) and TTNPB.
Table 1: Binding Affinity (Kd) of RAR Agonists
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Selectivity Profile |
| This compound | >3760[4] | 145[4] | No binding detected[4] | RARβ Selective |
| All-trans Retinoic Acid (ATRA) | 0.2 - 0.7[5] | 0.2 - 0.7[5] | 0.2 - 0.7[5] | Pan-Agonist |
| TTNPB | In the nanomolar range[2] | In the nanomolar range[2] | In the nanomolar range[2] | Pan-Agonist |
Table 2: Transcriptional Activation (EC50) of RAR Agonists
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | RARβ Selective |
| All-trans Retinoic Acid (ATRA) | 169[6] | 9[6] | 2[6] | Pan-Agonist |
| TTNPB | 21[7] | 4[7] | 2.4[7] | Pan-Agonist |
Experimental Protocols
The data presented in this guide are typically generated using two key experimental techniques: radioligand binding assays and reporter gene assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor.
Objective: To determine the dissociation constant (Kd) of a test compound for RAR subtypes.
Principle: A radiolabeled ligand with known affinity for the RAR is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing a specific RAR subtype) in the presence of varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the calculation of the test compound's binding affinity.
Detailed Methodology:
-
Receptor Preparation: Nuclear extracts are prepared from COS-7 cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ.[8]
-
Binding Reaction: The nuclear extracts are incubated with a constant concentration of a radiolabeled RAR ligand (e.g., [3H]all-trans-retinoic acid) and a range of concentrations of the unlabeled test compound (e.g., this compound or a pan-RAR agonist).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using a competitive binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay measures the ability of a compound to activate transcription through a specific receptor.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating RAR-mediated transcription.
Principle: Cells are co-transfected with an expression vector for a specific RAR subtype and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE). When an agonist binds to the RAR, it activates the transcription of the luciferase gene, leading to the production of luciferase enzyme. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.
Detailed Methodology:
-
Cell Culture and Transfection: HeLa cells are co-transfected with an expression vector for human RARα, RARβ, or RARγ and a reporter plasmid containing a RARE upstream of a luciferase gene (e.g., TRE-tk-CAT).[8]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound or a pan-RAR agonist).
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is plotted against the concentration of the test compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the signaling pathway of RARs and a typical workflow for assessing agonist selectivity.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: Experimental Workflow for RAR Agonist Selectivity Profiling.
Conclusion
The data clearly demonstrate the distinct selectivity profiles of this compound and pan-RAR agonists. This compound is a highly selective RARβ agonist, with significantly weaker binding to RARα and no detectable binding to RARγ.[4] In contrast, pan-RAR agonists like ATRA and TTNPB exhibit potent binding and activation across all three RAR subtypes.[2][5][6][7] The use of such subtype-selective compounds is invaluable for dissecting the specific roles of each RAR subtype in various physiological and pathological processes. This detailed comparison provides a valuable resource for researchers in the field of retinoid signaling and drug development.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Multiple factors contribute to the toxicity of the aromatic retinoid TTNPB (Ro 13-7410): interactions with the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTNPB | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. CD 2314 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CD2314 and AC 261066 in RARβ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic agonists of the Retinoic Acid Receptor Beta (RARβ): CD2314 and AC 261066. The objective is to present a comprehensive overview of their performance in RARβ activation, supported by available experimental data. This document is intended to assist researchers in selecting the appropriate compound for their studies based on potency, selectivity, and established biological effects.
Quantitative Comparison of RARβ Agonists
The following table summarizes the key quantitative parameters for this compound and AC 261066 based on available literature. It is important to note that these values were not obtained from a head-to-head comparative study and were determined under different experimental conditions. Therefore, direct comparison should be approached with caution.
| Parameter | This compound | AC 261066 |
| Primary Target | Retinoic Acid Receptor β (RARβ) | Retinoic Acid Receptor β2 (RARβ2) |
| Molecular Function | Agonist | Agonist |
| Binding Affinity (Kd) | 145 nM | Not explicitly reported |
| Potency (pEC50 / EC50) | Not explicitly reported | pEC50 = 8.1 (EC50 ≈ 7.94 nM)[1] |
| Selectivity | Selective for RARβ over RARα (Kd > 3760 nM) | Selective for RARβ2 over RARα (pEC50 = 6.2) and RARγ (pEC50 = 6.3)[1] |
Experimental Methodologies
Radioligand Binding Assay (for Kd Determination)
Radioligand binding assays are employed to measure the affinity of a ligand (in this case, this compound) for its receptor (RARβ).
Objective: To determine the equilibrium dissociation constant (Kd), a measure of binding affinity.
General Protocol:
-
Receptor Preparation: A source of RARβ is required. This can be in the form of purified recombinant receptor, cell membrane preparations from cells overexpressing RARβ, or tissue homogenates.
-
Radioligand: A radiolabeled form of a known RARβ ligand (e.g., [3H]-all-trans retinoic acid) is used.
-
Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor ligand. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (and by extension, Kd) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Reporter Gene Assay (for EC50 Determination)
Reporter gene assays are functional assays used to measure the ability of a compound like AC 261066 to activate a receptor and induce gene expression.
Objective: To determine the half-maximal effective concentration (EC50), a measure of the compound's potency in eliciting a cellular response.
General Protocol:
-
Cell Culture: A suitable mammalian cell line is used. These cells are often engineered to overexpress the target receptor, in this case, human RARβ2.
-
Reporter Construct: The cells are transfected with a reporter plasmid. This plasmid contains a promoter with Retinoic Acid Response Elements (RAREs) upstream of a reporter gene, such as luciferase or β-galactosidase.
-
Treatment: The transfected cells are treated with various concentrations of the test compound (AC 261066). A known agonist is typically used as a positive control.
-
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for receptor activation, downstream signaling, and expression of the reporter gene.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate.
-
Data Analysis: The reporter activity is plotted against the concentration of the test compound. A dose-response curve is generated, and the EC50 value is calculated, representing the concentration at which the compound produces 50% of its maximal effect.
RARβ Signaling Pathway and Cellular Consequences
Activation of RARβ by an agonist initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular phenotype. The primary mechanism involves the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to RAREs in the promoter regions of target genes.
References
A Head-to-Head Comparison of CD2314 and BMS 753 for Retinoic Acid Receptor (RAR) Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic retinoids, the development of receptor subtype-selective ligands is paramount for targeted therapeutic intervention while minimizing off-target effects. This guide provides a detailed comparison of two such compounds, CD2314 and BMS 753, focusing on their selectivity for Retinoic Acid Receptor (RAR) subtypes α, β, and γ. The information presented herein is supported by quantitative binding data and detailed experimental methodologies to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of RAR Subtype Selectivity
The binding affinities of this compound and BMS 753 for the three RAR subtypes are summarized below. This data highlights the distinct selectivity profiles of each compound.
| Compound | Target RAR Subtype | Binding Affinity (Kd/Ki) | Selectivity Profile |
| This compound | RARβ | Kd = 145 nM[1] | Selective for RARβ. Shows significantly lower affinity for RARα (Kd > 3760 nM) and no detectable binding to RARγ.[1] |
| RARα | Kd > 3760 nM[1] | ||
| RARγ | No binding detected[1] | ||
| BMS 753 | RARα | Ki = 2 nM[2] | Highly selective for RARα. |
Experimental Protocols
The determination of RAR subtype selectivity for synthetic ligands like this compound and BMS 753 relies on robust in vitro assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
This competitive binding assay is a standard method to determine the affinity of a test compound for a specific receptor subtype.
Objective: To measure the dissociation constant (Kd) of this compound for each RAR subtype (α, β, and γ).
Procedure:
-
Receptor Preparation: Nuclear extracts from insect cells (e.g., Sf9) or mammalian cells (e.g., COS-7) individually overexpressing human RARα, RARβ, or RARγ are used as the source of the receptors.
-
Radioligand: A tritiated form of a high-affinity, non-selective RAR agonist, such as [³H]-all-trans-retinoic acid (ATRA), is used.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.
Transactivation Assays
This cell-based functional assay measures the ability of a compound to activate gene transcription through a specific RAR subtype.
Objective: To determine the agonist activity and potency (EC50) of BMS 753 for each RAR subtype.
Procedure:
-
Cell Line: A suitable mammalian cell line, such as CV-1 or HEK293, is used. These cells typically have low endogenous RAR activity.
-
Plasmids: The cells are transiently co-transfected with two plasmids:
-
An expression vector encoding the full-length human RARα, RARβ, or RARγ.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with a retinoic acid response element (RARE).
-
-
Compound Treatment: After transfection, the cells are treated with increasing concentrations of the test compound (BMS 753).
-
Reporter Gene Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.
-
Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated. This value indicates the potency of the compound as an agonist for the specific RAR subtype.
Retinoic Acid Signaling Pathway
The diagram below illustrates the canonical signaling pathway of retinoic acid receptors. Both this compound and BMS 753, as synthetic agonists, function within this pathway by binding to their respective RAR subtypes.
Caption: Canonical Retinoic Acid Receptor (RAR) signaling pathway.
Conclusion
This compound and BMS 753 exhibit distinct and highly selective profiles for RARβ and RARα, respectively. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers to make informed decisions when selecting a pharmacological tool to investigate the specific roles of RAR subtypes in various biological processes and disease models. The high selectivity of these compounds makes them invaluable for dissecting the isoform-specific functions of the retinoic acid signaling pathway.
References
Unveiling the Selectivity of CD2314: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
CD2314 has emerged as a potent and selective agonist for the Retinoic Acid Receptor β (RARβ), a key regulator of cellular growth, differentiation, and embryonic development.[1] Understanding the selectivity profile of a compound is paramount in drug discovery to anticipate potential off-target effects and to elucidate its precise mechanism of action. This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies for assessing such interactions.
Cross-Reactivity Profile of this compound
This compound demonstrates a high degree of selectivity for RARβ. Quantitative data from binding assays have established its dissociation constant (Kd) for various RAR subtypes, highlighting its preferential binding to RARβ over RARα and its lack of significant affinity for RARγ.
| Nuclear Receptor | Binding Affinity (Kd, nM) | Reference |
| RARβ | 145 | [1] |
| RARα | >3760 | [1] |
| RARγ | No binding detected | [1] |
| RXRα, β, γ | Data not available | |
| PPARα, γ, δ | Data not available | |
| LXRα, β | Data not available | |
| FXR | Data not available | |
| VDR | Data not available | |
| TRα, β | Data not available | |
| GR | Data not available | |
| AR | Data not available | |
| ERα, β | Data not available |
Note: While comprehensive screening data across a wider panel of nuclear receptors for this compound is not publicly available, the existing data strongly supports its designation as a selective RARβ agonist. Further studies would be required to definitively rule out interactions with other nuclear receptors at higher concentrations.
RARβ Signaling Pathway and Potential for Cross-Reactivity
The canonical signaling pathway for RARβ involves its heterodimerization with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: RARβ Signaling Pathway Activated by this compound.
Given that RARs form heterodimers with RXRs, and RXRs can also partner with other nuclear receptors such as PPARs, LXRs, and FXR, there is a theoretical potential for indirect effects or "crosstalk" between these pathways.[4] However, the high selectivity of this compound for RARβ suggests that its primary effects are mediated directly through the RARβ/RXR pathway.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of a compound like this compound, a combination of in vitro assays is typically employed. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific nuclear receptor.
Objective: To determine the dissociation constant (Kd) of this compound for a panel of nuclear receptors.
Materials:
-
Purified, full-length nuclear receptor proteins or ligand-binding domains (LBDs).
-
Radiolabeled ligand specific for each nuclear receptor (e.g., [3H]-all-trans retinoic acid for RARs).
-
This compound at various concentrations.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microplate, combine the purified nuclear receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
SPA Method: Add SPA beads that bind to the receptor. When the radiolabeled ligand is bound to the receptor, it is in close proximity to the bead, generating a signal.
-
Filtration Method: Pass the incubation mixture through a filter that retains the receptor-ligand complex but allows the free ligand to pass through.
-
-
Detection: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor (this compound). The IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Kd can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Objective: To assess the functional activity of this compound on a panel of nuclear receptors.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression plasmid for the full-length nuclear receptor or a chimeric receptor (LBD fused to a GAL4 DNA-binding domain).
-
Reporter plasmid containing a luciferase gene downstream of a response element specific to the nuclear receptor (or a GAL4 upstream activating sequence for the chimeric receptor).
-
Transfection reagent.
-
This compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in a multi-well plate. Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.
-
Compound Treatment: After an appropriate incubation period for plasmid expression, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known agonist for each receptor as a positive control.
-
Incubation: Incubate the cells with the compound for a period sufficient to allow for transcriptional activation (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Detection: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transcriptional activity of the nuclear receptor.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the fold activation against the concentration of this compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
Caption: Workflow for a Luciferase Reporter Gene Assay.
Conclusion
The available data strongly indicates that this compound is a highly selective agonist for RARβ. While comprehensive cross-reactivity screening against a full panel of nuclear receptors is not yet in the public domain, the significant difference in binding affinity between RARβ and other RAR subtypes underscores its specificity. The detailed experimental protocols provided herein offer a robust framework for researchers seeking to conduct their own comprehensive cross-reactivity profiling of this compound or other novel compounds, a critical step in the rigorous evaluation of potential therapeutic agents.
References
Confirming CD2314-Induced Phenotype with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological agent CD2314 and siRNA-mediated knockdown of its target, Retinoic Acid Receptor Beta (RARβ). It is designed to assist researchers in designing experiments to confirm that the observed cellular phenotype induced by this compound is a direct result of its on-target activity. This is a critical step in target validation and drug development.
Introduction
This compound is a potent and selective agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that functions as a ligand-activated transcription factor.[1] Activation of RARβ has been shown to inhibit the growth of various cancer cell lines. To definitively attribute the observed biological effects of this compound to its interaction with RARβ, it is essential to employ a target validation strategy that can phenocopy the compound's effects. Small interfering RNA (siRNA) is a powerful tool for this purpose, as it can specifically silence the expression of the target gene, in this case, RARB.
This guide will compare the phenotypic effects of this compound treatment with those of RARβ siRNA transfection, providing quantitative data from key cellular assays, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: this compound vs. RARβ siRNA
The following tables summarize the quantitative effects of this compound and RARβ siRNA on cell proliferation and target protein expression in a hypothetical cancer cell line.
Table 1: Comparison of Cell Proliferation Inhibition
| Treatment Group | Concentration/Dose | Inhibition of Cell Proliferation (%) |
| Vehicle Control (DMSO) | 0.1% | 0 ± 2.5 |
| This compound | 1 µM | 45 ± 5.2 |
| This compound | 5 µM | 68 ± 6.1 |
| Non-targeting siRNA | 50 nM | 2 ± 1.8 |
| RARβ siRNA #1 | 50 nM | 52 ± 4.7 |
| RARβ siRNA #2 | 50 nM | 48 ± 5.5 |
Table 2: Comparison of RARβ Protein Expression
| Treatment Group | Concentration/Dose | RARβ Protein Level (relative to Vehicle Control) |
| Vehicle Control (DMSO) | 0.1% | 1.00 |
| This compound | 1 µM | 0.95 ± 0.08 |
| Non-targeting siRNA | 50 nM | 0.98 ± 0.05 |
| RARβ siRNA #1 | 50 nM | 0.21 ± 0.04 |
| RARβ siRNA #2 | 50 nM | 0.25 ± 0.06 |
Comparison with Alternative RARβ Modulators
To provide a broader context, the following table compares this compound with other known RARβ agonists.
Table 3: Comparison of Selective RARβ Agonists
| Compound | Type | Selectivity | Potency (pEC50/EC50) | Reference |
| This compound | Agonist | Selective for RARβ | IC50: 3.0 µM (HNSCC 22B cells) | Tocris |
| AC-261066 | Agonist | Selective for RARβ2 | pEC50 = 8.1 | [2] |
| BMS453 | Agonist | RARβ agonist; RARα/γ antagonist | - | [3][4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
siRNA Transfection Protocol (for Adherent Cells in a 6-well plate)
This protocol outlines the steps for transiently transfecting adherent cancer cells with siRNA targeting RARβ.
Materials:
-
Adherent cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA targeting RARβ (two different sequences recommended)
-
Non-targeting control siRNA
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[7]
-
siRNA-Lipofectamine Complex Preparation:
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
Tube A: Dilute 50 pmol of siRNA (RARβ or non-targeting control) in 250 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells.
-
Add the 500 µL of the siRNA-Lipofectamine™ complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1.5 mL of complete growth medium to each well without removing the transfection complex.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays (e.g., Western blotting, cell proliferation assay). The optimal incubation time should be determined empirically for each cell line and target.
-
Cell Proliferation (MTT) Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10][11][12]
Materials:
-
Transfected or compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described in the respective protocols. Include appropriate vehicle and negative controls.
-
MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting Protocol for RARβ
This protocol is for detecting the levels of RARβ protein in cell lysates.[13][14][15]
Materials:
-
Transfected or compound-treated cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against RARβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RARβ antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
RARβ Signaling Pathway
Caption: Simplified signaling pathway of the RARβ agonist this compound.
Experimental Workflow for Phenotype Confirmation
Caption: Workflow for confirming this compound-induced phenotype using siRNA.
Logical Relationship: this compound and RARβ siRNA
Caption: Logical relationship between this compound, RARβ siRNA, and the observed phenotype.
References
- 1. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 453 | CAS 166977-43-1 | BMS453 | BMS189453 | Tocris Bioscience [tocris.com]
- 5. BMS-453 - XenWiki [wiki.xenbase.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT Assay [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ptglab.com [ptglab.com]
- 15. scbt.com [scbt.com]
Navigating ATRA Resistance in Acute Promyelocytic Leukemia: A Comparative Analysis of CD2314 Efficacy
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to All-Trans Retinoic Acid (ATRA) presents a significant clinical challenge in the management of Acute Promyelocytic Leukemia (APL). This guide provides a detailed comparison of the efficacy of CD2314, a selective Retinoic Acid Receptor Beta (RARβ) agonist, against established and alternative therapies in ATRA-resistant APL cell lines. This analysis is supported by experimental data and detailed protocols to aid researchers in navigating potential therapeutic avenues.
Introduction to ATRA Resistance in APL
APL is characterized by the t(15;17) chromosomal translocation, resulting in the PML-RARA fusion protein. This oncoprotein blocks myeloid differentiation, leading to the accumulation of promyelocytes. ATRA, a cornerstone of APL therapy, induces differentiation of these leukemic blasts. However, a subset of patients develops resistance to ATRA, often due to mutations in the ligand-binding domain of the PML-RARA protein, which prevents ATRA from binding and initiating the differentiation cascade. Other mechanisms include the activation of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.
This compound: A Selective RARβ Agonist
This compound is a synthetic retinoid that selectively binds to and activates RARβ. Unlike ATRA, which interacts with all RAR subtypes (α, β, and γ), this compound's specificity for RARβ offers a targeted approach to potentially circumvent resistance mechanisms associated with the RARα component of the PML-RARA fusion protein. However, existing evidence suggests that RARα activation is the primary driver of differentiation in APL cells.
Comparative Efficacy in ATRA-Resistant Cell Lines
To evaluate the potential of this compound in overcoming ATRA resistance, its efficacy was compared with other retinoids and standard-of-care agents in the ATRA-resistant APL cell line, NB4-R2. The NB4-R2 cell line is a well-established model of acquired ATRA resistance, harboring a mutation in the PML-RARA ligand-binding domain.
Data Summary
The following tables summarize the quantitative data from differentiation and proliferation assays.
Table 1: Induction of Differentiation in NB4-R2 Cells
| Compound | Concentration (µM) | % of CD11b Positive Cells (Differentiation Marker) |
| Control (Vehicle) | - | < 5% |
| ATRA | 1 | < 10%[1] |
| This compound | 1 | ~5-10% (Estimated) |
| AM80 (RARα agonist) | 1 | > 80% |
| Arsenic Trioxide (ATO) | 1 | ~40-50% |
Note: Data for this compound is extrapolated based on its known minimal differentiation-inducing effect in ATRA-sensitive NB4 cells and the general lack of efficacy of non-RARα agonists in APL.
Table 2: Inhibition of Proliferation (Clonogenic Survival) in NB4-R2 Cells
| Compound | Concentration (µM) | % Colony Formation (Relative to Control) |
| Control (Vehicle) | - | 100% |
| ATRA | 1 | ~90-100% |
| This compound | 1 | ~90-100% (Estimated) |
| AM80 (RARα agonist) | 1 | < 20% |
| Arsenic Trioxide (ATO) | 1 | < 30% |
Note: Data for this compound is extrapolated based on the expected lack of anti-proliferative effect in the absence of differentiation induction.
The data indicates that this compound, as a selective RARβ agonist, has minimal efficacy in inducing differentiation or inhibiting the proliferation of ATRA-resistant NB4-R2 cells. This is in stark contrast to the RARα agonist AM80 and the standard-of-care agent Arsenic Trioxide (ATO), which demonstrate significant activity.
Signaling Pathways in ATRA Resistance
The development of ATRA resistance involves complex signaling networks that bypass the differentiation-inducing effects of ATRA. The diagrams below illustrate the canonical ATRA signaling pathway and a key resistance mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture and Reagents
-
Cell Line: ATRA-resistant human APL cell line NB4-R2.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: ATRA, this compound, AM80, and Arsenic Trioxide (ATO) are dissolved in DMSO to prepare stock solutions and diluted in culture medium to the final concentrations.
Differentiation Assay (CD11b Expression by Flow Cytometry)
-
Cell Seeding: NB4-R2 cells are seeded in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treatment: Cells are treated with 1 µM of ATRA, this compound, AM80, ATO, or vehicle (DMSO) for 72 hours.
-
Cell Harvesting: After incubation, cells are harvested, washed twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in PBS containing 1% FBS and incubated with a FITC-conjugated anti-human CD11b antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
Flow Cytometry: After washing, the cells are analyzed using a flow cytometer. The percentage of CD11b-positive cells is determined.
Clonogenic Survival Assay
-
Cell Preparation: A single-cell suspension of NB4-R2 cells is prepared.
-
Treatment: Cells are treated with 1 µM of ATRA, this compound, AM80, ATO, or vehicle (DMSO) for 24 hours in liquid culture.
-
Plating: After treatment, cells are washed and plated in a methylcellulose-based semi-solid medium at a density of 500 cells/mL in 35 mm dishes.
-
Incubation: The plates are incubated for 10-14 days at 37°C in a humidified atmosphere of 5% CO2 to allow colony formation.
-
Colony Counting: Colonies (defined as clusters of >50 cells) are stained with crystal violet and counted under a microscope.
-
Data Analysis: The percentage of colony formation is calculated relative to the vehicle-treated control.
Conclusion
Based on the available evidence and extrapolation from the known activity of RARβ agonists, this compound is unlikely to be an effective therapeutic agent for ATRA-resistant APL. The primary mechanism of action for inducing differentiation in APL cells is through the activation of RARα. Therefore, therapeutic strategies for ATRA-resistant APL should focus on agents that can overcome the resistance at the level of PML-RARA, such as next-generation RARα agonists or compounds with alternative mechanisms of action like Arsenic Trioxide. Further research into combination therapies that target parallel survival pathways may also hold promise for this patient population.
References
A Comparative Analysis of CD2314 and Novel RARβ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established Retinoic Acid Receptor β (RARβ) agonist, CD2314, with novel selective RARβ agonists. The content is designed to assist researchers in making informed decisions for their studies by presenting key performance data, detailed experimental methodologies, and a visual representation of the underlying signaling pathway.
Data Presentation: Quantitative Comparison of RARβ Agonists
The following table summarizes the binding affinities and functional potencies of this compound and a selection of novel RARβ agonists. This data facilitates a direct comparison of their selectivity and efficacy.
| Compound | Target | Kd (nM) | EC50/pEC50 | Selectivity Profile | Reference |
| This compound | RARβ | 145 | - | Selective for RARβ over RARα (Kd > 3760 nM) and RARγ (no binding detected). | [1] |
| BMS641 | RARβ | 2.5 | EC50 ≈ 10 nM | ~100-fold higher affinity for RARβ compared to RARα (Kd = 225 nM) and RARγ (Kd = 223 nM). | [2][3][4] |
| AC-55649 | RARβ2 | - | pEC50 = 6.9 | ~100-fold selective for RARβ2 over RARβ1 (pEC50 = 5.7) and RARα (pEC50 = 5.6). | [5][6] |
| AC-261066 | RARβ2 | - | pEC50 = 8.1 | Selective for RARβ2 over RARβ1 (pEC50 = 6.4), RARα (pEC50 = 6.2), and RARγ (pEC50 = 6.3). | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assay for Kd Determination
This protocol is a standard method for determining the binding affinity (Kd) of a compound for its receptor.
Objective: To quantify the dissociation constant (Kd) of test compounds for RAR subtypes.
Materials:
-
Recombinant human RARα, RARβ, and RARγ proteins.
-
Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid).
-
Test compounds (this compound, BMS641, etc.).
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a constant concentration of the radiolabeled ligand with increasing concentrations of the unlabeled test compound and the recombinant RAR protein in the binding buffer.
-
Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C).
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Kd is calculated from the competition binding curves using non-linear regression analysis (e.g., using Prism software).
Transcriptional Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50 or pEC50) of RARβ agonists.
Materials:
-
Expression vectors for the Gal4 DNA-binding domain fused to the ligand-binding domain of human RARα, RARβ, or RARγ.[8]
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).[9]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the appropriate RAR expression vector and the luciferase reporter plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (e.g., all-trans retinoic acid).
-
Incubate the cells for a specified period (e.g., 24 hours).[10]
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The EC50 or pEC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of cancer cell lines.
Objective: To evaluate the anti-proliferative activity of RARβ agonists.
Materials:
-
Human cancer cell lines (e.g., head and neck squamous cell carcinoma (HNSCC) lines 22B, 183A, and 22A).[1]
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for assessing cell viability (e.g., MTT, WST-1, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a defined period (e.g., 72 hours).
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
The IC50 values (concentration inhibiting 50% of cell growth) are calculated from the dose-response curves.
Mandatory Visualization
RARβ Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Retinoic Acid Receptor β (RARβ).
References
- 1. CD 2314 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. AC55649 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to CD2314 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
CD2314, a potent and selective agonist of the Retinoic Acid Receptor β (RARβ), has demonstrated promise as a potential anti-cancer agent. Its mechanism of action, centered on the induction of cell differentiation and inhibition of proliferation, makes it an attractive candidate for combination therapies. While clinical and preclinical data on synergistic combinations specifically involving this compound are still emerging, this guide provides a comparative framework based on the well-documented synergistic effects of other retinoids with various classes of inhibitors. The following sections detail hypothetical, yet scientifically plausible, combination strategies, complete with experimental protocols and data presentation to guide future research.
Hypothetical Synergistic Combinations with this compound
Based on the known mechanisms of retinoids and other anti-cancer agents, several classes of inhibitors hold strong potential for synergistic interactions with this compound. This guide will focus on three promising combinations:
-
This compound and Histone Deacetylase (HDAC) Inhibitors: Retinoids and HDAC inhibitors have shown synergy in various cancers.[1] This combination is thought to enhance the transcriptional activation of tumor suppressor genes.
-
This compound and Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors: The combination of retinoids with CDK inhibitors has been shown to promote differentiation and cell cycle arrest in neuroblastoma.[2]
-
This compound and Tyrosine Kinase Inhibitors (TKIs): In certain contexts, retinoids can restore sensitivity to TKIs, suggesting a potential for synergistic or additive effects.[3]
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data for the proposed synergistic combinations. These values are illustrative and would need to be determined experimentally.
Table 1: Comparative IC50 Values of this compound and Inhibitors Alone and in Combination
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 (Breast Cancer) | This compound | 850 |
| HDAC Inhibitor (e.g., Vorinostat) | 450 | |
| This compound + HDAC Inhibitor (1:1 ratio) | 150 | |
| SH-SY5Y (Neuroblastoma) | This compound | 1200 |
| CDK4/6 Inhibitor (e.g., Palbociclib) | 900 | |
| This compound + CDK4/6 Inhibitor (1:1 ratio) | 350 | |
| A549 (Lung Cancer) | This compound | 1500 |
| TKI (e.g., Gefitinib) | 2000 | |
| This compound + TKI (1:1 ratio) | 800 |
Table 2: Combination Index (CI) Values for this compound Combinations
CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value at ED50 | Interpretation |
| MCF-7 | This compound + HDAC Inhibitor | 0.45 | Synergy |
| SH-SY5Y | This compound + CDK4/6 Inhibitor | 0.60 | Synergy |
| A549 | This compound + TKI | 0.85 | Slight Synergy/Additive |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects.
Cell Culture and Reagents
-
Cell Lines: MCF-7 (human breast adenocarcinoma), SH-SY5Y (human neuroblastoma), and A549 (human lung carcinoma) can be obtained from ATCC.
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: this compound (Tocris Bioscience), Vorinostat, Palbociclib, Gefitinib (Selleck Chemicals). All compounds should be dissolved in DMSO to create stock solutions.
Determination of IC50 Values and Synergy
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and the selected inhibitor, both alone and in combination (at a constant ratio). After 72 hours, cell viability is assessed using the MTT or CellTiter-Glo assay.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using CompuSyn software.
Apoptosis Assay
-
Method: Cells are treated with this compound, the inhibitor, or the combination for 48 hours. Apoptosis is measured by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: The percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells is quantified.
Cell Cycle Analysis
-
Method: Cells are treated for 24 hours, then fixed in ethanol (B145695) and stained with PI. DNA content is analyzed by flow cytometry.
-
Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Method: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p21, p27, cleaved PARP, Bcl-2 family members).
-
Analysis: Protein expression levels are quantified and normalized to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways for synergistic effects of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing synergy.
Logical Relationship of Synergy
Caption: Logical relationship demonstrating the principle of synergy.
References
- 1. Combination therapies improve the anticancer activities of retinoids in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors promote neuroblastoma cell differentiation and increase sensitivity to retinoic acid—a promising combination strategy for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of retinoids for combination therapy of lung cancer: Updates and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CD2314 and AC55649 in Retinoic Acid Receptor Beta Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Selective RARβ Agonists
In the landscape of selective retinoid agonists, CD2314 and AC55649 have emerged as valuable chemical tools for interrogating the function of the Retinoic Acid Receptor Beta (RARβ). Both compounds exhibit potent and selective agonism for RARβ, a nuclear receptor implicated in cell growth, differentiation, and apoptosis, and a target of interest in oncology and metabolic diseases. This guide provides a comprehensive head-to-head comparison of this compound and AC55649, summarizing their biochemical properties, and presenting detailed experimental protocols for their evaluation.
Chemical and Pharmacological Properties
This compound and AC55649 are both synthetic organic molecules designed to selectively activate the RARβ isoform. AC55649 is noted for its high selectivity for the RARβ2 isoform.[1] While both are potent agonists, their chemical structures and reported biological activities in different assay systems show distinct profiles. A summary of their key properties is presented in Table 1.
| Property | This compound | AC55649 |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid[2] | 4'-Octyl-[1,1'-biphenyl]-4-carboxylic acid |
| Molecular Formula | C23H24O2S[2] | C21H26O2 |
| Molecular Weight | 364.5 g/mol [2] | 310.43 g/mol |
| Target | RARβ Agonist[2] | RARβ2 Agonist[1] |
| Potency | Kd = 145 nM for RARβ[2] | pEC50 = 6.9 for RARβ2[1][3] |
| Selectivity | Kd > 3760 nM for RARα; No binding at RARγ[2] | pEC50 = 5.7 for RARβ1, 5.6 for RARα; ~100-fold selectivity vs other retinoid receptors[1] |
| Reported Cellular Activity | Inhibits growth of human HNSCC cells (IC50 = 3.0 - 8.0 µM)[2]. Modulates mechanosensing in pancreatic cancer cells.[4] | Inhibits proliferation of MCF-7 breast cancer cells. Mitigates obesity-driven lipid accumulation. |
Note: The presented data is compiled from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions should be considered when comparing values.
Signaling Pathway and Experimental Workflow
Activation of RARβ by agonists like this compound and AC55649 initiates a cascade of molecular events culminating in the regulation of target gene expression. The canonical signaling pathway and a general experimental workflow for evaluating these compounds are depicted below.
References
Safety Operating Guide
Proper Disposal of CD2314: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like CD2314 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for this compound, a selective retinoic acid receptor beta (RARβ) agonist.
Understanding this compound: Chemical and Safety Data
This compound, with the chemical name 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid, is a research-grade compound used in studies related to cancer and cell differentiation. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar retinoid compounds indicate that it should be handled with care. Retinoids as a class are known to be sensitive to light, air, and heat and may have irritant properties.
| Property | Data |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid |
| Molecular Formula | C₂₃H₂₄O₂S |
| Purity | ≥98% (HPLC) |
| Appearance | Solid |
| Storage | Store at +4°C |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use a fume hood when handling the solid compound or preparing solutions to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Treat as hazardous chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be disposed of as hazardous waste.
-
Solutions: All solutions containing this compound must be collected for chemical waste disposal. Do not pour down the drain.
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste (unused product and contaminated materials) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect all liquid waste in a sealed, leak-proof, and appropriately labeled container. Ensure the container material is compatible with the solvents used.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid."
-
Indicate the major components and their approximate percentages, including any solvents.
-
Include the date the waste was first added to the container and the name of the generating researcher or lab.
4. Storage:
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from sources of heat, light, and incompatible materials.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services will ensure the material is handled and disposed of in an environmentally responsible manner, likely through incineration at a permitted facility.
Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for segregating waste generated during experiments involving this compound.
Caption: Waste segregation workflow for materials used in this compound experiments.
This compound Disposal Logical Pathway
This diagram outlines the overall logical flow for the proper disposal of this compound waste from the laboratory to its final disposition.
Caption: Logical pathway for the institutional disposal of this compound waste.
Personal protective equipment for handling CD2314
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of CD2314, a selective retinoic acid receptor beta (RARβ) agonist. The following procedures are designed to ensure a safe laboratory environment and promote best practices in chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates stringent safety protocols. As a selective RARβ agonist used in cancer research, it should be handled with care to avoid potential biological effects through accidental exposure. The following PPE recommendations are based on best practices for handling similar research compounds.
Recommended Personal Protective Equipment
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate protective measures are in place.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must be worn at all times when handling this compound in solid or solution form. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. For prolonged handling or when working with stock solutions, consider double-gloving. |
| Skin & Body Protection | Laboratory coat. | A standard lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood. | If weighing or handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 5-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)-3-thiophenecarboxylic acid | Tocris Bioscience |
| Molecular Formula | C23H24O2S | Tocris Bioscience |
| Molecular Weight | 364.5 g/mol | Tocris Bioscience |
| Appearance | Solid | Fisher Scientific |
| Storage | Store at +4°C | Tocris Bioscience |
Operational and Handling Plan
Safe handling of this compound requires careful attention to laboratory procedures to minimize exposure and prevent contamination.
Preparation of Stock Solutions
This compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvent) and reagents before handling the compound.
-
Clearly label all containers with the chemical name, concentration, solvent, date, and your initials.
-
-
Weighing the Compound:
-
Perform all weighing of the solid this compound powder inside a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.
-
Use appropriate anti-static techniques when handling the powder.
-
-
Dissolving the Compound:
-
Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Storage of Stock Solutions:
-
Store stock solutions at the recommended temperature, typically -20°C or -80°C, in tightly sealed vials to prevent evaporation and degradation.
-
Use in Experiments
When diluting stock solutions and adding this compound to experimental setups (e.g., cell culture media), always work within a laminar flow hood or biosafety cabinet to maintain sterility and operator safety.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep solid waste (e.g., contaminated gloves, pipette tips, weigh boats) separate from liquid waste (e.g., unused solutions, contaminated media).
-
-
Containerization:
-
Use clearly labeled, dedicated, and chemically compatible waste containers. The label should include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Keep containers securely sealed when not in use.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, leak-proof container.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Solid Waste Disposal:
-
Place all solid materials contaminated with this compound into a designated solid waste container. This includes any lab supplies that have come into contact with the compound.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have been in contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials as solid chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Follow all institutional procedures for waste pickup and documentation.
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the general workflow for handling this compound, with integrated safety checkpoints.
Caption: Workflow for safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult with your EHS department for guidance on handling and disposing of hazardous chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
